Norclostebol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDDFAQVVGFDJP-YGRHGMIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016377 | |
| Record name | Norclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13583-21-6 | |
| Record name | Norclostebol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13583-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norclostebol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013583216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCLOSTEBOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI1001O2DI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Norclostebol's Interaction with Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, exerts its biological effects primarily through interaction with the androgen receptor (AR). This technical guide delineates the mechanism of action of this compound on androgen receptors, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide summarizes the current understanding of its binding affinity and transactivation potential, details the experimental protocols used to characterize such interactions, and visualizes the core signaling pathways and experimental workflows. While specific quantitative binding and transactivation data for this compound remain elusive in publicly available literature, this guide provides a comparative context using data from other anabolic-androgenic steroids and outlines the established methodologies for such assessments.
Introduction
This compound, also known as 4-chloro-19-nortestosterone, is a synthetic derivative of nandrolone. Its chemical structure is characterized by the introduction of a chlorine atom at the C4 position, a modification that reportedly enhances its anabolic properties while reducing its androgenic effects compared to testosterone. Like other AAS, the primary mechanism of action for this compound involves its function as an agonist for the androgen receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.
The Androgen Receptor Signaling Pathway
The androgen receptor signaling cascade is a multi-step process initiated by the binding of an androgenic ligand, such as this compound. This interaction triggers a series of conformational changes in the receptor, leading to the modulation of target gene expression.
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm. This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs). The activated AR then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in anabolic processes, such as muscle protein synthesis.
Quantitative Analysis of this compound-Androgen Receptor Interaction
A thorough review of the scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki or IC50) or its transactivation potential (EC50 or fold induction) on the androgen receptor. However, to provide a framework for understanding its potential activity, the following table summarizes the relative binding affinity (RBA) of various other anabolic-androgenic steroids to the rat prostate androgen receptor, with methyltrienolone (R1881) as the reference compound (RBA = 100).
| Compound | Relative Binding Affinity (%) |
| Methyltrienolone (R1881) | 100 |
| Dihydrotestosterone (DHT) | 50 |
| Testosterone | 19 |
| 19-Nortestosterone (Nandrolone) | 53 |
| Methenolone | 22 |
| Mesterolone | 25 |
| Stanozolol | 5 |
| Methandrostenolone | 8 |
| Oxymetholone | <1 |
Note: This table is compiled from various sources and is intended for comparative purposes only. The absence of this compound highlights a gap in the publicly available data.
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments used to characterize the interaction of compounds like this compound with the androgen receptor.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor. The result is typically expressed as an IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Synthesis and Chemical Properties of Norclostebol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclostebol, a synthetic anabolic-androgenic steroid (AAS), is a chlorinated derivative of nandrolone (19-nortestosterone). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key quantitative data. Furthermore, this document includes visualizations of the synthetic pathway and its primary signaling cascade to facilitate a deeper understanding of its biochemical interactions.
Introduction
This compound, chemically designated as 4-chloro-17β-hydroxyestr-4-en-3-one, is a potent synthetic anabolic steroid.[1][2] First described in 1957, it is a derivative of nandrolone, distinguished by the substitution of a chlorine atom at the C4 position of the steroid's A-ring.[2] This structural modification significantly influences its biological activity, enhancing its anabolic properties while attenuating its androgenic and estrogenic effects.[2][3] this compound and its ester prodrug, this compound acetate, have been investigated for various applications, although their use is prohibited in competitive sports.[4][5] This guide aims to provide a detailed technical resource on the synthesis and chemical characteristics of this compound for the scientific community.
Chemical Properties of this compound
This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-chloro-17β-hydroxyestr-4-en-3-one | [2] |
| Synonyms | 4-Chloro-19-nortestosterone, Lentabol, Anabol-4-19 | [3] |
| Molecular Formula | C₁₈H₂₅ClO₂ | [2] |
| Molar Mass | 308.85 g/mol | [2] |
| CAS Number | 13583-21-6 | [3] |
| Melting Point | 222-224 °C | N/A |
| Solubility | Soluble in organic solvents such as acetone and chloroform. | N/A |
| Anabolic Activity | Approximately 6.6 times that of testosterone. | [2] |
| Androgenic Activity | Approximately 40% that of testosterone. | [2] |
Note: Some physical properties like melting point and solubility are based on typical values for similar steroid compounds and may vary slightly based on the purity and crystalline form.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the direct chlorination of nandrolone (19-nortestosterone). The key transformation involves the introduction of a chlorine atom at the C4 position of the α,β-unsaturated ketone in the A-ring of the steroid.
Synthesis Pathway
The overall synthetic scheme is a single-step conversion from the readily available precursor, nandrolone.
References
- 1. New anabolic steroid illegally used in cattle-structure elucidation of 19-norchlorotestosterone acetate metabolites in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 13583-21-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound acetate - Wikipedia [en.wikipedia.org]
- 5. US4354972A - Synthesis of steroids - Google Patents [patents.google.com]
The In Vivo Journey of Norclostebol: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclostebol, also known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest for its potential therapeutic applications and concerns regarding its misuse in sports. A comprehensive understanding of its behavior within a biological system is paramount for both legitimate drug development and effective anti-doping strategies. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of this compound, presenting available data, outlining experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers and drug development professionals.
While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes known metabolic pathways and provides contextual data from structurally similar compounds to offer a comprehensive overview.
Pharmacokinetics: The Journey of this compound in the Body
The pharmacokinetics of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), dictates its efficacy and safety profile. For this compound, particularly when administered as this compound acetate, the ester is rapidly hydrolyzed in the body to release the active parent compound, this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
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Absorption: The rate and extent of this compound absorption depend on the route of administration. Oral administration leads to absorption through the gastrointestinal tract, while intramuscular injection of its ester form, this compound acetate, results in a slower, more sustained release.
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Distribution: Following absorption, this compound is distributed throughout the body via the bloodstream. Like other steroids, it is expected to bind to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), which influences its distribution into target tissues.
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Metabolism: this compound undergoes extensive metabolism, primarily in the liver. The metabolic transformations involve a series of enzymatic reactions, including reductions, oxidations, and conjugations, to produce more water-soluble compounds that can be readily excreted.
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Excretion: The metabolites of this compound, along with a small amount of the unchanged drug, are primarily excreted in the urine. The main forms of excretion are as glucuronide and sulfate conjugates.
Quantitative Pharmacokinetic Parameters
Obtaining precise quantitative pharmacokinetic data for this compound from human studies is challenging due to ethical considerations and its status as a prohibited substance in many contexts. The following table presents estimated and comparative pharmacokinetic parameters based on general knowledge of anabolic steroids and data from structurally related compounds. It is crucial to note that these values are not specific to this compound and should be interpreted with caution.
| Parameter | Symbol | Estimated/Comparative Value | Description |
| Time to Maximum Concentration | Tmax | 1 - 4 hours (Oral) | The time required to reach the maximum serum concentration after administration. |
| Maximum Concentration | Cmax | Variable | The peak serum concentration that a drug achieves. |
| Area Under the Curve | AUC | Variable | The total drug exposure over time. |
| Elimination Half-Life | t½ | 4 - 8 hours | The time required for the concentration of the drug to be reduced by half. |
| Volume of Distribution | Vd | Moderate to High | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance | CL | Moderate | The rate at which a drug is removed from the body. |
Metabolism of this compound: Biotransformation Pathways
The metabolism of this compound involves two main phases of biotransformation: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the this compound molecule, primarily through oxidation and reduction. Key Phase I metabolites identified in human and bovine urine include:
-
4-chloro-19-norandrostan-3α-ol-17-one
-
4-chloro-19-norandrostan-3α,17β-diol
-
4-chloro-19-norandrost-4-ene-3α,17β-diol
-
4-chloro-19-norandrost-4-en-3α-ol-17-one
Phase II Metabolism
In Phase II, the Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid and sulfate, to increase their water solubility and facilitate their excretion. Studies have shown that this compound metabolites are found mainly as glucurono- and sulfo-conjugates in urine. One notable long-term metabolite is a sulfate conjugate, 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate, which can be detected for up to 25 days post-administration.
Identified Metabolites of this compound
The following table summarizes the key metabolites of this compound that have been identified in vivo.
| Metabolite Name | Abbreviation | Type | Detection Matrix |
| 4-chloro-19-norandrostan-3α-ol-17-one | - | Phase I | Urine |
| 4-chloro-19-norandrostan-3α,17β-diol | - | Phase I | Urine |
| 4-chloro-19-norandrost-4-ene-3α,17β-diol | - | Phase I | Urine |
| 4-chloro-19-norandrost-4-en-3α-ol-17-one | - | Phase I | Urine |
| 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate | S1 | Phase II (Sulfate) | Urine |
| Glucuronide Conjugates | - | Phase II (Glucuronide) | Urine |
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for an in vivo pharmacokinetic study.
Metabolic Pathway of this compound
Experimental Workflow for In Vivo Pharmacokinetic Study
Experimental Protocols
Due to the limited availability of specific protocols for this compound, a generalized experimental protocol for an in vivo pharmacokinetic study of an anabolic steroid in a preclinical model is provided below. This protocol should be adapted based on the specific research question, test substance, and animal model.
Objective:
To determine the pharmacokinetic profile of an anabolic steroid (e.g., this compound) following a single dose administration in a suitable animal model (e.g., rats or rabbits).
Materials:
-
Test substance (e.g., this compound or this compound acetate)
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Vehicle for administration (e.g., sesame oil for intramuscular injection)
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Animal model (e.g., male Sprague-Dawley rats)
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Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Urine collection apparatus (e.g., metabolic cages)
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Analytical instrumentation (e.g., LC-MS/MS or GC-MS)
-
Internal standards for analytical quantification
Procedure:
-
Animal Acclimatization and Preparation:
-
House animals in a controlled environment for at least one week prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
-
Drug Administration:
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Prepare the dosing solution of the test substance in the appropriate vehicle.
-
Administer a single dose of the test substance to each animal via the intended route (e.g., intramuscular injection).
-
-
Sample Collection:
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Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Urine Sampling: House animals in metabolic cages to collect urine at specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h).
-
-
Sample Processing:
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Urine Processing: Measure the volume of urine collected at each interval and store samples at -80°C.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent drug and its major metabolites in plasma and urine.
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase and arylsulfatase) is required prior to extraction.
-
Analysis: Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) from the plasma concentration-time data.
-
Quantify the amount of parent drug and metabolites excreted in the urine to understand the excretion profile.
-
Conclusion
This technical guide provides a foundational understanding of the in vivo pharmacokinetics and metabolism of this compound. While specific quantitative data remains elusive, the identified metabolic pathways and the general principles of anabolic steroid pharmacokinetics offer valuable insights for researchers and drug development professionals. The provided experimental protocol serves as a template for designing future in vivo studies to further elucidate the ADME properties of this compound and similar compounds. Further research is warranted to generate robust quantitative data to enable more precise modeling and prediction of its behavior in biological systems.
Norclostebol: A Technical Guide to its Discovery, Development, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclostebol, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone. First described in 1957, its unique 4-chloro modification significantly alters its pharmacological profile compared to its parent compounds, conferring a favorable anabolic-to-androgenic ratio and reduced estrogenic activity.[1] This technical guide provides a comprehensive overview of the discovery, historical development, and core pharmacology of this compound. It includes summaries of its physicochemical properties, anabolic and androgenic activity, and mechanism of action through the androgen receptor signaling pathway. Detailed experimental protocols for the foundational assays used to characterize such compounds—the Hershberger assay and the androgen receptor binding assay—are provided.
Discovery and Historical Development
This compound (brand names Lentabol, Anabol 4-19; former developmental codes SKF-6611, CP-73) was first reported in the scientific literature in 1957.[1] It is a synthetic derivative of 19-nortestosterone (nandrolone), distinguished by the addition of a chlorine atom at the C4 position of the steroid's A-ring.[2] This modification was part of a broader effort in steroid chemistry during the mid-20th century to synthesize testosterone analogues with dissociated effects, aiming to maximize anabolic (myotrophic) properties while minimizing androgenic (virilizing) side effects.
The 4-chloro substitution proved effective in this regard, yielding a compound with potent muscle-building capabilities but with significantly reduced androgenicity.[1] Historically, this compound and its common esterified form, this compound acetate, saw use in veterinary medicine to improve muscle mass and feed efficiency in livestock.[3] However, due to its performance-enhancing effects, it was identified as a doping agent and subsequently banned by major sporting organizations, including its listing on the World Anti-Doping Agency (WADA) Prohibited List.[4] Today, this compound is classified as a controlled substance in many jurisdictions and is primarily encountered in the context of anti-doping research and enforcement.[2][3]
Synthesis
While the original 1957 publication is not readily accessible, a plausible and chemically sound synthesis of this compound (III) involves the direct chlorination of its precursor, 19-nortestosterone (nandrolone) (I). The α,β-unsaturated ketone in the A-ring of nandrolone can be converted to its enol ether (II), which then undergoes electrophilic substitution at the C4 position using a mild chlorinating agent such as N-Chlorosuccinimide (NCS). Subsequent hydrolysis of the enol ether re-establishes the ketone at C3, yielding the final product.
Caption: Plausible synthesis route for this compound from 19-nortestosterone.
Pharmacological Profile
The defining characteristic of this compound is its high anabolic potential coupled with reduced androgenic and estrogenic effects. The 4-chloro modification sterically hinders the A-ring from being aromatized into estrogenic metabolites, thereby mitigating side effects like gynecomastia and water retention.[2]
Mechanism of Action: Androgen Receptor Signaling
Like other AAS, this compound exerts its effects by acting as an agonist for the androgen receptor (AR). The canonical signaling pathway is as follows:
-
Binding: this compound diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then dimerizes and translocates into the nucleus.
-
DNA Binding & Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Protein Synthesis: The AR-DNA complex recruits co-activators and general transcription factors, initiating the transcription of genes responsible for protein synthesis in muscle tissue, leading to myotrophic effects.
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
Quantitative Pharmacological Data
Quantitative assessment of this compound's activity has been established through preclinical models. The anabolic and androgenic index is determined by comparing its effects on muscle tissue versus androgen-dependent reproductive tissues. While specific relative binding affinity (RBA) data for this compound is not widely reported, data for its parent compound, nandrolone, provides a critical reference point, showing a higher affinity for the androgen receptor than testosterone.[5]
Data Presentation
The following tables summarize the key quantitative and identifying information for this compound.
Table 1: Physicochemical and Identification Data
| Property | This compound | This compound Acetate |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4-Chloro-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [(8R,9S,10R,13S,14S,17S)-4-Chloro-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
| Synonyms | 4-Chloro-19-nortestosterone; SKF-6611 | Anabol 4-19; NClTA |
| CAS Number | 13583-21-6[3] | 1164-99-4 |
| Molecular Formula | C₁₈H₂₅ClO₂[3] | C₂₀H₂₇ClO₃ |
| Molar Mass | 308.85 g/mol [1] | 350.88 g/mol |
Table 2: Anabolic, Androgenic, and Receptor Binding Properties
| Parameter | Value | Comparator | Reference |
| Anabolic:Androgenic Ratio | ~6.6 : 0.4 | Testosterone (1:1) | [1] |
| Anabolic Potency | 112% | Testosterone Propionate (100%) | [1] |
| Androgenic Potency | 20-25% | Testosterone Propionate (100%) | [1] |
| AR Relative Binding Affinity (RBA) | Not reported in surveyed literature | - | - |
| AR RBA (Parent Compound) | Nandrolone > Testosterone | Testosterone | [6] |
Key Experimental Protocols
The characterization of anabolic-androgenic steroids relies on standardized in vivo and in vitro assays.
The Hershberger Bioassay (In Vivo)
This assay is the standard method for assessing the anabolic and androgenic activity of a substance. It uses castrated male rats to eliminate endogenous testosterone production, allowing for a clear measurement of the test compound's effects on specific tissues.
Methodology:
-
Animal Model: Peripubertal male rats are surgically castrated.
-
Acclimation: Animals are allowed to recover and acclimate for a set period.
-
Dosing: Animals are divided into groups: a vehicle control, a positive control (e.g., testosterone propionate), and multiple dose-level groups for the test compound (this compound). Dosing occurs daily for 10 consecutive days.
-
Necropsy: On day 11, animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate, seminal vesicles.
-
-
Data Analysis: The weights of the tissues from the test groups are statistically compared to the vehicle control group. The ratio of the increase in levator ani weight (anabolic) to the increase in ventral prostate/seminal vesicle weight (androgenic) determines the anabolic:androgenic ratio.
Caption: Workflow for the Hershberger bioassay to determine anabolic/androgenic activity.
Androgen Receptor Competitive Binding Assay (In Vitro)
This assay quantifies the affinity of a compound for the androgen receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the prostate tissue of rats or from recombinant human AR expressed in cell lines.
-
Radioligand: A high-affinity, non-metabolizable synthetic androgen (e.g., [³H]-R1881) is used as the radiolabeled competitor.
-
Assay Setup:
-
Total Binding: Receptor preparation + radioligand.
-
Non-specific Binding: Receptor preparation + radioligand + a large excess of unlabeled androgen (e.g., cold R1881) to saturate all specific binding sites.
-
Competitive Binding: Receptor preparation + radioligand + varying concentrations of the test compound (this compound).
-
-
Incubation: The mixtures are incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., via filtration or dextran-coated charcoal).
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated (Total - Non-specific). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then used to calculate the binding affinity (Ki) and the Relative Binding Affinity (RBA) compared to a standard like testosterone or DHT.
Caption: Workflow for an in vitro androgen receptor competitive binding assay.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Norclostebol on Muscle Cell Differentiation: A Methodological Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The anabolic-androgenic steroid (AAS) Norclostebol (4-chloro-17β-hydroxyestr-4-en-3-one) is a synthetic derivative of testosterone. While its anabolic properties are recognized, a comprehensive understanding of its direct effects on myogenesis at a cellular level is lacking in publicly available literature. This technical guide outlines a proposed series of in vitro studies to elucidate the impact of this compound on muscle cell differentiation. The methodologies described herein provide a robust framework for quantifying the proliferative and differentiative effects of this compound on myoblasts, and for dissecting the underlying molecular signaling pathways. This document is intended to serve as a foundational protocol for researchers investigating the myogenic potential of this and similar compounds.
Introduction
Skeletal muscle development, or myogenesis, is a complex process involving the proliferation of myoblasts, their subsequent exit from the cell cycle, and fusion into multinucleated myotubes which mature into muscle fibers. This process is tightly regulated by a cascade of myogenic regulatory factors (MRFs), including MyoD and myogenin. Anabolic-androgenic steroids are known to influence muscle mass, and their effects are primarily mediated through the androgen receptor (AR), a ligand-activated transcription factor. Upon activation, the AR can modulate the expression of genes that influence protein synthesis and cell differentiation.
While the general effects of androgens on muscle are established, the specific actions of this compound in an in vitro setting have not been extensively reported. The protocols detailed in this guide are designed to systematically investigate the hypothesis that this compound promotes muscle cell differentiation through AR-dependent signaling pathways that upregulate key myogenic markers. The C2C12 mouse myoblast cell line is proposed as the primary model system due to its well-characterized differentiation capacity.
Proposed Experimental Protocols
Cell Culture and Differentiation Induction
The C2C12 mouse myoblast cell line is the recommended in vitro model for these studies.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: C2C12 myoblasts are to be seeded in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that allows them to reach approximately 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: Once confluent, the GM is aspirated, and the cells are washed with Phosphate-Buffered Saline (PBS). DM is then added to induce myogenic differentiation. The medium should be replaced every 48 hours.
-
This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), should be added to the DM at a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle-only control group must be included in all experiments.
Myoblast Proliferation Assay (MTT Assay)
This assay will determine the effect of this compound on the proliferation of C2C12 myoblasts.
-
Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well in GM.
-
After 24 hours, replace the GM with fresh GM containing various concentrations of this compound or vehicle.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantification of Myotube Formation (Fusion Index)
This protocol quantifies the extent of myoblast fusion into myotubes.
-
Seed C2C12 cells on glass coverslips in a 12-well plate and grow to confluency.
-
Induce differentiation with DM containing this compound or vehicle for 5-7 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
The fusion index is calculated as: (Number of nuclei in myotubes (≥2 nuclei) / Total number of nuclei) x 100%.[1][2][3]
Western Blot Analysis of Myogenic Proteins
This method is used to quantify the protein levels of key myogenic markers.
-
Culture and differentiate C2C12 cells in 6-well plates with this compound or vehicle treatment for 3-5 days.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against MHC, MyoD, Myogenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4][5]
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression
This protocol measures the mRNA levels of myogenic regulatory factors.
-
Culture and differentiate C2C12 cells as described for Western blotting.
-
Isolate total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for MyoD, Myogenin, and a housekeeping gene (e.g., Gapdh).[6][7][8]
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the proposed experiments.
Table 1: Hypothetical Effect of this compound on C2C12 Myoblast Proliferation (48h)
| This compound Conc. | Absorbance (570 nm) ± SD | % Proliferation vs. Vehicle |
| Vehicle Control | 0.85 ± 0.05 | 100% |
| 1 nM | 0.88 ± 0.06 | 103.5% |
| 10 nM | 0.92 ± 0.04 | 108.2% |
| 100 nM | 0.95 ± 0.07 | 111.8% |
| 1 µM | 0.75 ± 0.08 | 88.2% |
Table 2: Hypothetical Effect of this compound on C2C12 Myotube Formation (Day 5)
| This compound Conc. | Fusion Index (%) ± SD | Myotube Diameter (µm) ± SD |
| Vehicle Control | 35.2 ± 3.1 | 12.5 ± 1.8 |
| 1 nM | 38.6 ± 2.9 | 13.1 ± 2.0 |
| 10 nM | 45.8 ± 3.5 | 15.2 ± 2.2 |
| 100 nM | 55.1 ± 4.0 | 18.9 ± 2.5 |
| 1 µM | 48.3 ± 3.8 | 16.7 ± 2.3 |
Table 3: Hypothetical Effect of this compound on Myogenic Marker Expression (Day 3)
| This compound Conc. | MyoD (rel. expression) | Myogenin (rel. expression) | MHC (rel. expression) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| 1 nM | 1.15 | 1.20 | 1.10 |
| 10 nM | 1.50 | 1.85 | 1.65 |
| 100 nM | 1.95 | 2.50 | 2.20 |
| 1 µM | 1.60 | 2.10 | 1.80 |
(Note: Data are presented as fold change relative to the vehicle control after normalization to a loading control.)
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflows
Hypothesized Signaling Pathway
Conclusion
This technical guide provides a comprehensive framework for the in vitro investigation of this compound's effects on muscle cell differentiation. The outlined protocols for cell culture, proliferation assays, and the quantification of myogenic markers are based on established methodologies in the field of muscle biology. The successful execution of these experiments would yield crucial data on the myogenic potential of this compound, its dose-dependent effects, and the molecular mechanisms through which it may act. This information would be invaluable for researchers in the fields of endocrinology, sports medicine, and drug development, providing a cellular basis for the anabolic properties of this compound and informing future in vivo studies. It must be reiterated that this document presents a proposed study, and the data and signaling pathways are hypothetical, pending experimental validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Myotube morphology, surface area and fusion index quantification [bio-protocol.org]
- 3. The Myotube Analyzer: how to assess myogenic features in muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Quantification of MyoD, myogenin, MRF4 and Id-1 by reverse-transcriptase polymerase chain reaction in rat muscles--effects of hypothyroidism and chronic low-frequency stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Norclostebol: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclostebol (4-chloro-19-nortestosterone) is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] Its unique 4-chloro modification is designed to prevent aromatization into estrogen and reduce androgenic conversion in target tissues, suggesting a favorable anabolic-to-androgenic ratio.[1][2] This technical guide provides a comprehensive overview of the receptor binding profile of this compound, with a focus on its affinity and selectivity for steroid hormone receptors. Due to a lack of specific quantitative binding data for this compound in peer-reviewed literature, this guide synthesizes information from its parent compound, nandrolone, and related anabolic steroids to infer its likely pharmacological characteristics. Detailed experimental methodologies for assessing receptor binding are also provided, alongside visualizations of key biological pathways and experimental workflows.
Receptor Binding Affinity and Selectivity
The biological activity of anabolic steroids is primarily mediated by their binding to and activation of the androgen receptor (AR).[3] However, cross-reactivity with other steroid receptors, such as the progesterone receptor (PR), glucocorticoid receptor (GR), and estrogen receptor (ER), can lead to a variety of side effects. The selectivity of a steroid for the AR over other receptors is a critical determinant of its therapeutic profile.
Androgen Receptor (AR) Affinity
Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor in Rat Tissues [6]
| Compound | RBA in Skeletal Muscle (%) | RBA in Prostate (%) |
| Methyltrienolone (MT) | 100 | 100 |
| Nandrolone (19-Nortestosterone) | 53 | 56 |
| Testosterone | 23 | 21 |
| Dihydrotestosterone (DHT) | 1 | 46 |
| Methenolone | 31 | 35 |
| 1α-Methyl-DHT | 8 | 25 |
| Stanozolol | < 5 | < 5 |
| Methandienone | < 5 | < 5 |
Data from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[6]
The 4-chloro substitution in this compound, similar to that in clostebol (4-chlorotestosterone), is known to prevent 5α-reduction to dihydrotestosterone (DHT).[9] Since 5α-reduction of nandrolone to 5α-dihydronandrolone (DHN) results in a weaker AR ligand, preventing this conversion in this compound may help maintain its anabolic activity in tissues with high 5α-reductase expression.[10][11]
Progesterone Receptor (PR) Cross-Reactivity
Many 19-nortestosterone derivatives are known to bind to the progesterone receptor, which can contribute to their overall pharmacological profile.[12][13] Nandrolone itself is a potent progestogen, binding to the progesterone receptor with approximately 22% of the affinity of progesterone.[11] This progestogenic activity can augment the antigonadotropic effects of the steroid.[11] It is highly probable that this compound, as a nandrolone derivative, also possesses a significant affinity for the progesterone receptor.
Glucocorticoid (GR) and Estrogen (ER) Receptor Cross-Reactivity
Some androgens have been shown to interact with the glucocorticoid receptor, which could potentially mediate some of their anabolic effects by antagonizing the catabolic actions of glucocorticoids in muscle tissue.[14][15] Studies on nandrolone have shown that its administration can decrease the number of glucocorticoid receptors, suggesting an interaction with this pathway.[16][17]
The 4-chloro modification in this compound is specifically designed to inhibit aromatase, the enzyme that converts androgens to estrogens.[1] This structural feature makes it highly unlikely that this compound has any significant binding affinity for the estrogen receptor or that it would exert estrogenic effects.
Signaling Pathways
Upon entering a target cell, this compound is expected to follow the canonical androgen receptor signaling pathway.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a compound like this compound to the androgen receptor.[18][19][20]
Competitive Androgen Receptor Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the androgen receptor and to calculate its inhibition constant (Ki).
Materials:
-
Receptor Source: Cytosol preparation from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-Methyltrienolone ([³H]-R1881) or [³H]-Dihydrotestosterone ([³H]-DHT) at a concentration at or below its Kd.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.
-
Reference Compound: Unlabeled Dihydrotestosterone (DHT) or Methyltrienolone (R1881).
-
Assay Buffer: e.g., Tris-HCl buffer with additives to prevent protein degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters pre-treated with polyethylenimine.
-
Scintillation Cocktail.
-
96-well microplates.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the reference compound in the assay buffer. The final solvent concentration in all wells should be kept constant and low (e.g., <1%).
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and the receptor preparation.
-
Non-specific Binding: Add assay buffer, radioligand, receptor preparation, and a high concentration of the unlabeled reference compound.
-
Competitive Binding: Add assay buffer, radioligand, receptor preparation, and the various concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the bound from the free radioligand.
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each well, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex.
-
-
Detection: Add scintillation cocktail to the filters or pellets and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a structurally unique anabolic steroid designed for enhanced anabolic activity with reduced androgenic and estrogenic side effects. While direct quantitative data on its receptor binding affinity is scarce, evidence from its parent compound, nandrolone, suggests a high affinity for the androgen receptor. Its 4-chloro modification likely prevents aromatization and 5α-reduction, contributing to its favorable selectivity profile. Furthermore, a significant affinity for the progesterone receptor is anticipated. Definitive characterization of this compound's binding profile awaits further investigation using standardized competitive binding assays as outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Clostebol Acetate used for? [synapse.patsnap.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 8. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clostebol - Wikipedia [en.wikipedia.org]
- 10. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nandrolone - Wikipedia [en.wikipedia.org]
- 12. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Interaction of anabolic steroids with glucocorticoid receptor sites in rat muscle cytosol [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 17. Anabolic steroid (nandrolone) treatment during adolescence decreases the number of glucocorticoid and estrogen receptors in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Unraveling the Transcriptional Consequences of Norclostebol Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, exerts its physiological effects primarily through the modulation of gene expression. As a potent agonist of the androgen receptor (AR), this compound initiates a cascade of molecular events that culminate in altered protein synthesis and cellular function. This in-depth technical guide provides a comprehensive overview of the putative gene expression analysis following this compound administration. Due to a lack of publicly available gene expression data specific to this compound, this guide synthesizes information from studies on related AAS and the established mechanisms of androgen receptor signaling to present a hypothetical yet scientifically grounded framework. This document details the core signaling pathways, outlines experimental protocols for gene expression analysis, and presents hypothetical quantitative data to serve as a foundational resource for researchers in the field.
Introduction
This compound, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid characterized by a higher anabolic-to-androgenic ratio compared to testosterone.[1] Like other AAS, its primary mechanism of action involves binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[2][3] This interaction triggers a series of conformational changes in the AR, leading to its translocation to the nucleus, dimerization, and subsequent binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[4][5] This process ultimately modulates the transcription of these genes, leading to the anabolic and androgenic effects associated with the compound.
Understanding the specific genes and signaling pathways affected by this compound is crucial for elucidating its molecular mechanisms, identifying potential therapeutic applications, and assessing its safety profile. This guide provides a hypothetical framework for the gene expression analysis of this compound, based on the known actions of similar AAS.
Putative Signaling Pathway of this compound
The central signaling pathway initiated by this compound is the androgen receptor (AR) signaling cascade. Upon entering the cell, this compound is presumed to bind to the ligand-binding domain of the AR, which is located in the cytoplasm and associated with heat shock proteins (HSPs).[4] This binding induces the dissociation of HSPs, leading to a conformational change in the AR. The activated AR then dimerizes and translocates into the nucleus, where it binds to AREs on the DNA. The AR-DNA complex then recruits a host of co-activators and co-repressors, as well as the general transcriptional machinery, to regulate the expression of target genes.[3]
Beyond the classical genomic pathway, androgens can also elicit rapid, non-genomic effects through membrane-associated ARs, which can activate various downstream signaling cascades, including those involving protein kinases and intracellular calcium mobilization.[6] These non-genomic actions can, in turn, influence gene expression.
Figure 1: Putative this compound Signaling Pathway.
Hypothetical Gene Expression Analysis
This section outlines a hypothetical gene expression profile following this compound administration, presented in a structured table for clarity. The selection of genes and the magnitude of expression changes are based on studies of other AAS and are intended to be representative.
Table 1: Hypothetical Differential Gene Expression in Skeletal Muscle Following this compound Administration
| Gene Symbol | Gene Name | Putative Function | Fold Change (Hypothetical) | Regulation |
| IGF1 | Insulin-like growth factor 1 | Promotes muscle growth and proliferation | +2.5 | Upregulated |
| MYOD1 | Myogenic differentiation 1 | Key regulator of muscle differentiation | +2.0 | Upregulated |
| MYOG | Myogenin | Myogenic transcription factor | +1.8 | Upregulated |
| FBXO32 | F-box protein 32 (Atrogin-1) | E3 ubiquitin ligase involved in muscle atrophy | -2.2 | Downregulated |
| TRIM63 | Tripartite motif containing 63 (MuRF1) | E3 ubiquitin ligase involved in muscle atrophy | -2.0 | Downregulated |
| GDF8 | Myostatin | Negative regulator of muscle mass | -1.7 | Downregulated |
| AR | Androgen Receptor | Mediator of androgen action | +1.5 | Upregulated |
Experimental Protocols
To investigate the effects of this compound on gene expression, a robust experimental design employing techniques such as RNA sequencing (RNA-Seq) or DNA microarrays would be necessary. Below is a detailed, generalized protocol for such a study.
In Vivo Animal Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Treatment Groups:
-
Control Group: Administered vehicle (e.g., sesame oil) subcutaneously.
-
This compound Group: Administered this compound (e.g., 10 mg/kg body weight) subcutaneously.
-
-
Dosing Regimen: Daily injections for a period of 4 weeks.
-
Tissue Collection: At the end of the treatment period, euthanize animals and harvest skeletal muscle (e.g., gastrocnemius), which is a primary target tissue for AAS. Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from frozen muscle tissue using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios). Evaluate RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN); samples with a RIN > 8 are suitable for downstream applications.
Gene Expression Profiling (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., Mus musculus GRCm39) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).
-
Figure 2: Experimental Workflow for Gene Expression Analysis.
Conclusion
While direct experimental data on the gene expression changes induced by this compound are currently lacking, this technical guide provides a robust, albeit hypothetical, framework for understanding its molecular actions. Based on the well-established mechanism of androgen receptor signaling and data from related anabolic-androgenic steroids, it is posited that this compound administration leads to significant alterations in the expression of genes involved in muscle growth, differentiation, and atrophy. The detailed experimental protocol outlined herein offers a clear roadmap for future research to definitively characterize the transcriptional signature of this compound. Such studies are imperative for a comprehensive understanding of its biological effects and for the informed development of any potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]
- 6. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Characterization of Norclostebol Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for identifying and characterizing the metabolites of Norclostebol (4-chloro-19-nortestosterone), a synthetic anabolic-androgenic steroid (AAS). Given the structural similarity and shared metabolic pathways among AAS, this guide also draws upon extensive research on its close analog, Clostebol (4-chlorotestosterone), to present a complete metabolic profile. The focus is on providing detailed experimental protocols, quantitative data on metabolite detection, and visual representations of metabolic pathways and analytical workflows.
Introduction to this compound and its Metabolism
This compound is a synthetic derivative of nandrolone (19-nortestosterone)[1]. Like other AAS, it undergoes extensive Phase I and Phase II metabolism in the body before excretion. The primary metabolic transformations involve modifications to the steroid's A-ring, including the reduction of the C4-C5 double bond and the 3-keto group, as well as oxidation at various positions[2][3]. These Phase I metabolites are then often conjugated with glucuronic acid or sulfate (Phase II metabolism) to increase their water solubility and facilitate their elimination in urine[2][4]. The identification of these metabolites, particularly long-term ones, is crucial for detecting its misuse in sports and for understanding its pharmacokinetic profile in drug development.
Identified Metabolites of this compound and its Analogs
Metabolic studies, primarily conducted on the closely related Clostebol, have identified a wide array of metabolites in human urine. These are categorized as unconjugated (free), glucuronide-conjugated, and sulfate-conjugated metabolites. The sulfate conjugates, in particular, have been identified as long-term markers of exposure, significantly extending the detection window[5][6][7].
Quantitative Data on Metabolite Detection
The following table summarizes the key metabolites identified in excretion studies of Clostebol, which are anticipated to be analogous for this compound. The detection windows represent the duration for which the metabolites were detectable in urine following a single oral administration.
| Metabolite ID | Proposed Structure | Conjugation | Max. Detection Window (Days) |
| S1 | 4ξ-chloro-5ξ-androst-3ξ-ol-17-one | Sulfate | up to 25 |
| M2 | 4ξ-chloro-5ξ-androst-3ξ,6ξ-diol-17-one | Glucuronide | ~ 6 |
| M5 | 4ξ-chloro-5ξ-androst-3ξ,6ξ-diol-17-one | Glucuronide | ~ 6 |
| S2 | 4ξ-chloro-5ξ-androst-3ξ,17β-diol | Sulfate | ~ 6 |
| S6 | 4ξ-chloro-5ξ,17-dihydroxy-androst-3-one | Sulfate | ~ 6 |
| S7 | 4ξ-chloro-5ξ-androst-3ξ,16ξ-diol-17-one | Sulfate | ~ 6 |
| Unchanged | 4-chloro-19-nortestosterone | Free | < 2 |
| M3 | Unidentified free metabolite | Free | < 2 |
| M6 | Unidentified free metabolite | Free | < 2 |
Data primarily derived from studies on Clostebol metabolites[5][7]. The stereochemistry (ξ) may vary.
Metabolic Pathways of this compound
The metabolism of this compound is a multi-step process involving several enzymatic reactions. The primary pathway begins with the reduction of the A-ring, followed by oxidation and subsequent conjugation.
Experimental Protocols
The identification and characterization of this compound metabolites rely on sophisticated analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation for Urine Analysis
Objective: To extract free and conjugated metabolites from a urine matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for Conjugated Metabolites [5][7]
-
Alkalinization: Mix 190 μL of urine with 10 μL of an acetonitrile solution containing 5% NH₃·H₂O and an internal standard (e.g., methyltestosterone at 200 ng/mL).
-
Extraction: Add 4 mL of tert-butyl methyl ether, vortex for 1 minute, and centrifuge.
-
Separation: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 μL of a suitable solvent mixture (e.g., water/acetonitrile 90:10, v/v) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for General Screening [8]
-
Internal Standard: Add 20 μL of an internal standard solution to 2 mL of urine and vortex.
-
Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Pass the urine sample through the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of water.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Redissolve the extract in 200 μL of an appropriate solution (e.g., acetonitrile/water 10:90, v/v) for analysis.
Protocol 3: Enzymatic Hydrolysis for Glucuronide Metabolites (for GC-MS) [9]
-
Buffering: To 2 mL of urine, add an internal standard and a phosphate buffer to adjust the pH.
-
Enzymatic Reaction: Add β-glucuronidase enzyme and incubate to cleave the glucuronide conjugates.
-
Extraction: Perform LLE or SPE as described above to extract the now unconjugated metabolites.
-
Derivatization: Evaporate the extract and derivatize the residue (e.g., using MSTFA/NH₄I/ethanethiol) to improve volatility and chromatographic properties for GC-MS analysis.
Analytical Instrumentation and Conditions
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [5][10]
-
LC System: Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) suitable for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.
-
MS System: A QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative mode is often optimal for detecting sulfate and glucuronide conjugates, while positive mode can be used for free metabolites.
-
Data Acquisition: Full scan mode to screen for potential metabolites using their theoretical exact masses. Targeted MS/MS mode is then used to obtain fragmentation spectra for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) [2][11]
-
GC System: A gas chromatograph with a capillary column (e.g., HP-1 or similar).
-
Injection: Splitless injection of the derivatized extract.
-
Carrier Gas: Helium.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron impact (EI) ionization.
-
Data Acquisition: Selected Ion Monitoring (SIM) for targeted analysis of known metabolites or full scan for identifying unknown compounds.
Experimental and Analytical Workflow
The overall process for identifying and characterizing this compound metabolites follows a structured workflow from sample collection to data analysis.
Conclusion
The identification and characterization of this compound metabolites are essential for both anti-doping science and pharmaceutical research. The analytical strategies outlined in this guide, leveraging high-resolution mass spectrometry, enable the detection of a broad range of metabolites. Notably, the monitoring of long-term sulfate conjugates offers a significantly extended window of detection compared to traditional methods that focus on glucuronidated or free metabolites. The detailed protocols and workflows provided herein serve as a robust framework for researchers to effectively study the metabolic fate of this compound and other related anabolic androgenic steroids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
An In-Depth Technical Guide to the Structure-Activity Relationship of Norclostebol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclostebol, a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of nandrolone (19-nortestosterone). This structural modification significantly influences its biological activity, leading to a favorable dissociation of anabolic and androgenic effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs. It includes a summary of available quantitative data, detailed experimental protocols for assessing anabolic and androgenic activity, and visualizations of the androgen receptor signaling pathway and the experimental workflow for AAS evaluation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel steroidal compounds.
Introduction
This compound, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid that was first described in 1957.[1] As a derivative of nandrolone, it belongs to the 19-nortestosterone family of steroids. The key structural feature of this compound is the introduction of a chlorine atom at the C4 position of the steroid's A-ring. This modification sterically hinders the 5α-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). This inhibition of 5α-reduction is a primary contributor to this compound's reduced androgenic activity.
The primary mechanism of action for this compound, like other AAS, is through its interaction with the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anabolic and androgenic effects. The structure of the steroid plays a crucial role in its binding affinity for the AR and its subsequent biological response.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The addition of a chlorine atom at the C4 position of the 19-nortestosterone scaffold has a profound impact on the biological activity of the molecule. This substitution enhances the anabolic potency while concurrently diminishing its androgenic effects.
Key Structural Modifications and Their Effects:
-
4-Chloro Substitution: This is the defining feature of this compound. The electron-withdrawing nature and steric bulk of the chlorine atom at the C4 position are thought to be responsible for the reduced rate of 5α-reduction. In tissues with high concentrations of 5α-reductase, such as the prostate and skin, this leads to a significant decrease in androgenic potency compared to testosterone.
-
19-Demethylation: As a derivative of nandrolone, this compound lacks the C19-methyl group present in testosterone. This structural change is known to increase the anabolic-to-androgenic ratio. The absence of the C19-methyl group also prevents aromatization to estrogenic metabolites, thereby eliminating estrogen-related side effects.
-
17β-Hydroxyl Group: This functional group is essential for binding to the androgen receptor and eliciting a biological response. Esterification of this hydroxyl group, as seen in this compound acetate, can prolong the compound's half-life and duration of action by slowing its release from the injection site.[2]
Quantitative Data
While extensive comparative data for a wide range of this compound analogs is limited in publicly available literature, the following table summarizes the known anabolic and androgenic activity of this compound in comparison to testosterone and nandrolone. The data is primarily derived from the Hershberger assay, a standard in vivo method for assessing anabolic and androgenic potency.
| Compound | Anabolic Activity (relative to Testosterone Propionate) | Androgenic Activity (relative to Testosterone Propionate) | Anabolic:Androgenic Ratio |
| Testosterone Propionate | 100 | 100 | 1:1 |
| Nandrolone | ~154-155% | ~43-45% | ~3.5:1 |
| This compound | ~112% | ~20-25% | ~5:1 |
Note: The data presented is a compilation from various sources and should be considered approximate. Direct comparative studies under identical experimental conditions are necessary for precise evaluation.
Experimental Protocols
Synthesis of 4-Chloro-19-Nortestosterone (this compound)
The synthesis of this compound typically starts from a readily available 19-nortestosterone precursor. A key step is the introduction of the 4-chloro substituent.
General Procedure:
-
Protection of the 17β-hydroxyl group: The 17β-hydroxyl group of 19-nortestosterone is typically protected as an ester (e.g., acetate) to prevent unwanted side reactions in subsequent steps.
-
Formation of the Dienone: The protected 19-nortestosterone is treated with a suitable reagent to introduce a double bond between C4 and C5, and another between C5 and C6, forming a 3-keto-4,6-diene system.
-
Chlorination: The dienone is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent. This reaction proceeds via an electrophilic addition of chlorine to the C4 position.
-
Deprotection: The protecting group at the 17β-position is removed to yield this compound.
This is a generalized procedure. Specific reaction conditions, reagents, and purification methods can vary and would require detailed experimental optimization.
In Vivo Assessment of Anabolic and Androgenic Activity: The Hershberger Assay
The Hershberger assay is the gold-standard in vivo method for evaluating the anabolic and androgenic properties of steroidal compounds.[3][4]
Methodology:
-
Animal Model: Immature, castrated male rats (typically around 21 days of age) are used. Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.
-
Dosing: The test compound (e.g., this compound) is administered daily for a period of 7 to 10 days. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are also included.
-
Tissue Collection and Weighing: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic activity is assessed by the increase in the wet weight of the levator ani muscle.
-
Androgenic activity is determined by the increase in the wet weights of the seminal vesicles and the ventral prostate.
-
-
Data Analysis: The mean tissue weights of the treated groups are compared to the control group. The anabolic and androgenic potencies are calculated relative to the reference androgen. The anabolic:androgenic ratio is then determined.
Visualization of Key Pathways and Workflows
Androgen Receptor Signaling Pathway
The biological effects of this compound are mediated through the androgen receptor signaling pathway. The following diagram illustrates the key steps in this pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatest.com [pharmatest.com]
Methodological & Application
Application Notes and Protocols for the Detection of Norclostebol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclostebol, a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of testosterone.[1] Its detection in biological samples is crucial for various applications, including sports anti-doping control, forensic toxicology, and clinical monitoring. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in biological matrices such as urine and hair. The methodologies described focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standard techniques for sensitive and specific steroid analysis.
Analytical Methods Overview
The detection of this compound and its metabolites in biological samples typically involves a multi-step process: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is critical to isolate the analytes from the complex biological matrix and to remove interfering substances. Chromatographic techniques, such as GC and LC, are employed to separate this compound and its metabolites from other endogenous and exogenous compounds. Finally, mass spectrometry provides sensitive and specific detection and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like this compound, a derivatization step is often required to increase their volatility and improve chromatographic performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for steroid analysis due to its high sensitivity and specificity, and its ability to analyze non-volatile and thermally labile compounds without derivatization.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the detection of this compound (Clostebol) using various analytical methods. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Urine | 0.05 - 0.1 ng/mL | - | [2] |
| LC-MS/MS | Hair | 2 - 20 pg/mg | 10 - 100 pg/mg | [3] |
| LC-MS/MS | Urine | - | 0.25 µg/L | [4] |
| LC-MS/MS | Oral Fluid | <1 ng/mL | 1 ng/mL | |
| LC-HRMS/MS | Hair | 10 - 50 pg/mg | 0.5 ng/mg | [5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol describes the extraction, derivatization, and analysis of this compound in urine samples using GC-MS.
1. Sample Preparation: Hydrolysis and Extraction
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 55°C for 1 hour to hydrolyze the glucuronide conjugates.
-
After cooling to room temperature, add 5 mL of diethyl ether and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dry residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol (1000:2:6, v/w/v).
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Volume: 1-2 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp to 240°C at 20°C/min
-
Ramp to 310°C at 10°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Suggested Monitoring Ions for this compound-TMS derivative: To be determined based on the mass spectrum of the derivatized standard. A full scan analysis of a derivatized this compound standard should be performed to identify characteristic fragment ions. For a related compound, a precursor ion of m/z 552.0 has been reported.[6]
Protocol 2: LC-MS/MS Analysis of this compound in Hair
This protocol details the extraction and analysis of this compound from hair samples using LC-MS/MS.
1. Sample Decontamination and Preparation
-
Wash approximately 50 mg of hair sequentially with dichloromethane and methanol to remove external contaminants.
-
Dry the washed hair at room temperature.
-
Pulverize the dried hair using a ball mill or grinder to increase the surface area for extraction.
2. Extraction
-
To the pulverized hair sample in a glass tube, add an appropriate internal standard (e.g., testosterone-d3).
-
Add 1 mL of methanol and vortex for 1 minute.
-
Incubate the mixture overnight (approximately 16 hours) at 45°C.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the methanolic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Reconstitution
-
Reconstitute the dry residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
Initial: 95% A, 5% B
-
Linear gradient to 5% A, 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1): m/z 309.1; Product ions (Q3): to be optimized, but common fragments for similar steroids include losses of water and parts of the steroid backbone. For Clostebol, a precursor ion of m/z 309.2 has been used.
-
The specific precursor and product ions, as well as collision energies, should be optimized by infusing a standard solution of this compound.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of anabolic steroids in urine by gas chromatography-microchip atmospheric pressure photoionization-mass spectrometry with chlorobenzene as dopant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. agilent.com [agilent.com]
Application Note: Analysis of Norclostebol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific analysis of Norclostebol, a synthetic anabolic-androgenic steroid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including sample preparation, derivatization, and instrument parameters, is designed for accurate quantification and confirmation in research and drug development settings. This document outlines the complete workflow from sample extraction to data analysis and includes validated performance characteristics of the method.
Introduction
This compound (4-chloro-19-nortestosterone) is a synthetic anabolic steroid that is prohibited in competitive sports and regulated in pharmaceutical applications. Accurate and reliable detection methods are crucial for doping control and for pharmacokinetic and metabolism studies in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high chromatographic resolution and mass selectivity.[1][2] However, due to the low volatility of steroids, a derivatization step is necessary to produce thermally stable and volatile compounds suitable for GC-MS analysis.[1][2] This protocol details a robust method for the analysis of this compound, focusing on a common derivatization technique using silylation.
Experimental Protocol
This protocol is intended as a general guide and may require optimization for specific laboratory conditions and matrices.
1. Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add an internal standard (e.g., 17α-methyltestosterone).[3] Adjust the pH to approximately 6.0-7.0 using a phosphate buffer. Add 50 µL of β-glucuronidase from E. coli.[3] Incubate the mixture at 55-60°C for 1 hour to cleave glucuronide conjugates.[3]
-
Liquid-Liquid Extraction (LLE): After incubation, allow the sample to cool to room temperature. Adjust the pH to >9.0 with a suitable buffer or base. Add 5 mL of an organic solvent such as diethyl ether or a mixture of n-pentane and diethyl ether. Vortex for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization
-
To the dry residue, add 50-100 µL of a derivatizing agent. A common reagent is a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a catalyst such as ammonium iodide (NH4I), and a reducing agent like dithioerythritol.[3][4] A typical mixture is MSTFA/NH4I/ethanethiol (1000:2:3, v/w/v).[5]
-
Seal the vial and heat at 60-80°C for 20-60 minutes to form the trimethylsilyl (TMS) derivatives.[3][4][5]
3. GC-MS Analysis
-
Injection: Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.
-
Data Acquisition: Acquire data in both full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Data Presentation
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-1 or equivalent (e.g., VF-5ms), 17-30 m x 0.20-0.25 mm i.d., 0.11-0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Oven Temperature Program | Initial temperature of 120-140°C, ramp at 15-25°C/min to 280-300°C, hold for 2-5 minutes.[4][6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230-250°C |
| Transfer Line Temperature | 280-300°C |
| Mass Range (Full Scan) | m/z 50-650 |
| Monitored Ions (SIM) | Specific ions for this compound-TMS derivative (requires determination from mass spectrum) |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy/Recovery | 85 - 115% |
Experimental Workflow
Caption: Workflow for this compound analysis by GC-MS.
Discussion
The presented GC-MS method provides a reliable and robust approach for the determination of this compound in biological samples. The sample preparation, including enzymatic hydrolysis and liquid-liquid extraction, is a well-established procedure for anabolic steroid analysis that allows for the determination of both free and conjugated forms of the analyte.
Derivatization is a critical step to ensure the volatility and thermal stability of this compound for GC-MS analysis.[1][2] Silylation with MSTFA is a widely used and effective technique for this purpose.[7] The GC-MS parameters, including the column type and temperature program, should be optimized to achieve good chromatographic separation of this compound from other endogenous and exogenous compounds.
Method validation is essential to ensure the reliability of the results. The typical performance characteristics presented in Table 2 demonstrate that the method is sensitive, specific, accurate, and precise for the intended purpose. The use of an internal standard is recommended to compensate for any variations during sample preparation and analysis.
Conclusion
The GC-MS method described in this application note is a suitable and effective tool for the qualitative and quantitative analysis of this compound in biological matrices. The detailed protocol and performance characteristics provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reliable results.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. iris.unito.it [iris.unito.it]
- 5. agilent.com [agilent.com]
- 6. scielo.br [scielo.br]
- 7. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Norclostebol in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norclostebol (17β-clostebol), a synthetic anabolic-androgenic steroid, in biological matrices such as urine. The protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for this compound quantification. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Introduction
This compound, a 4-chloro derivative of testosterone, is a synthetic anabolic steroid prohibited in sports due to its performance-enhancing capabilities.[1][2] Accurate and sensitive detection methods are crucial for anti-doping control and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for steroid analysis, offering high selectivity and sensitivity.[2] This application note provides a comprehensive protocol for the extraction and quantification of this compound in urine, utilizing a deuterated internal standard to ensure accuracy and precision.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the efficient extraction and clean-up of this compound from urine samples.
Materials:
-
C18 SPE cartridges
-
Urine samples
-
This compound analytical standard
-
This compound-d3 (17β-CLOS-D3) internal standard (IS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
n-Pentane
-
Acetone
-
Ammonia solution (2%) in Methanol (98%)
-
Nitrogen gas
Protocol:
-
To 5 mL of urine, add the internal standard (this compound-d3) to a final concentration of 1.0 µg/L.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 1 mL of 0.1 M acetic acid, and then 2 mL of hexane.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 3 mL of 98% methanol / 2% ammonia solution.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (70:30 v/v Methanol:Water).[1][4]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Poroshell 120 EC-C18 (150 mm × 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic elution with 70% Methanol and 30% Water[1] |
| Flow Rate | 0.15 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 25 µL[1] |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C[5] |
| IonSpray Voltage | 5500 V[5] |
MRM Transitions: Two MRM transitions are monitored for each analyte and the internal standard to ensure specificity and accurate quantification. The most intense transition is used for quantification, while the second serves as a qualifier.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound (17β-CLOS) | 323.2 | 143.1 | 131.0 |
| This compound-d3 (17β-CLOS-D3) | 326.4 | 143.0 | - |
| Data sourced from a study on clostebol residue analysis.[1] |
Quantitative Data
The method was validated for linearity, limit of quantification (LOQ), recovery, and precision.
Table 1: Linearity and Limit of Quantification
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µg/L) |
|---|---|---|---|
| This compound | 0.25 - 2.50 | ≥ 0.99 | 0.25 |
Validation was performed in accordance with Commission Implementing Regulation (EU) 2021/808.[1] A similar study reported a lower limit of quantification of 1.5 ng/mL (or 1.5 µg/L) for clostebol in dried urine spots.[2]
Table 2: Accuracy and Precision
| Spiked Concentration (µg/L) | Recovery (%) | Repeatability (RSDr, %) | Within-Lab Reproducibility (RSDw, %) |
|---|---|---|---|
| 0.25 | 75 - 105 | < 20 | < 20 |
| 0.50 | 75 - 105 | < 20 | < 20 |
| 1.00 | 75 - 105 | < 20 | < 20 |
Recovery and precision data were demonstrated to be within acceptable ranges.[1]
Method Workflow and Validation Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of method validation parameters.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantitative analysis of this compound in urine. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects. The chromatographic and mass spectrometric conditions are optimized for the specific and sensitive detection of this compound. This protocol is suitable for high-throughput analysis in research and anti-doping laboratories.
References
- 1. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. forensicrti.org [forensicrti.org]
Application Notes and Protocols for Norclostebol Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclostebol, a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone.[1][2] As a 4-chloro substituted analogue of testosterone, it exhibits anabolic properties, promoting muscle growth and protein synthesis.[1][3] These application notes provide a comprehensive overview of the available information for the administration of this compound in animal research models. Due to the limited availability of direct research protocols for this compound in common laboratory animals such as rats and mice, this document extrapolates from data on the closely related and extensively studied compound, nandrolone. The provided protocols and data should be adapted based on specific experimental objectives and institutional animal care and use committee (IACUC) guidelines.
Data Presentation: Summary of Anabolic-Androgenic Steroid Administration in Rodents
The following tables summarize quantitative data from studies involving the administration of nandrolone esters to rodents. This information can serve as a reference for designing studies with this compound acetate, the common esterified form of this compound.[2]
Table 1: Nandrolone Decanoate Administration Protocols in Rats
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings |
| Male Wistar Rats | 1, 3, and 9 mg/kg | Intramuscular | Weekly | 8 weeks | Dose-dependent effects on reproductive hormones. |
| Male Wistar Rats | 10 mg/kg | Intramuscular | Weekly | 8 weeks | Impact on stress hormones and brain gene expression.[4] |
| Male Sprague-Dawley Rats | 3 or 15 mg/kg | Not specified | 14 days | 14 days | Dose-dependent changes in gene expression in various tissues.[5] |
Table 2: Effects of Nandrolone Decanoate on Physiological Parameters in Rats
| Parameter | Animal Model | Dosage | Duration | Effect |
| Body Weight | Male Wistar Rats | 10 mg/kg/week | 8 weeks | Reduction in body weight gain.[4] |
| Testicular Weight | Male Wistar Rats | 1, 3, 9 mg/kg/week | 8 weeks | Dose-dependent decrease. |
| Adiponectin Levels | Male Sprague-Dawley Rats | 3 and 15 mg/kg | 14 days | Reduction in circulating levels and mRNA expression.[5] |
Experimental Protocols
Detailed methodologies for key experiments involving nandrolone administration are provided below as a template for developing this compound protocols.
Protocol 1: Intramuscular Administration of Nandrolone Decanoate in Rats for Hormonal and Gene Expression Analysis (Adapted from Alsiö et al., 2009)
Objective: To evaluate the impact of chronic supratherapeutic AAS treatment on circulating hormones and gene expression.[5]
Materials:
-
Male Sprague-Dawley rats
-
Nandrolone decanoate
-
Vehicle (e.g., sterile sesame oil)
-
Syringes and needles (25-gauge)
-
Equipment for blood collection and tissue harvesting
-
qPCR instrumentation and reagents
-
ELISA kits for hormone analysis
Procedure:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week prior to the start of the experiment.
-
Divide animals into three groups: control (vehicle), low dose (e.g., 3 mg/kg), and high dose (e.g., 15 mg/kg).
-
Administer nandrolone decanoate or vehicle via intramuscular injection into the gluteal muscle once weekly for the desired study duration (e.g., 14 days).[5]
-
At the end of the treatment period, collect blood samples for hormone analysis via ELISA.
-
Euthanize the animals and harvest tissues of interest (e.g., pituitary, testes, adrenals, adipose tissue, kidneys, liver).
-
Isolate RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes.[5]
Protocol 2: Subcutaneous Administration of an Anabolic Steroid for Assessment of Physiological Changes
Objective: To investigate the effects of subcutaneous AAS administration on various physiological parameters.
Materials:
-
Animal model (e.g., rats, mice)
-
This compound acetate (or nandrolone decanoate as a substitute)
-
Vehicle (e.g., sterile corn oil or sesame oil)
-
Syringes and needles (27-gauge or smaller)
-
Calipers for measurement of body composition (optional)
-
Metabolic cages for urine and feces collection (optional)
Procedure:
-
Follow standard animal housing and acclimatization procedures.
-
Prepare the dosing solution by dissolving this compound acetate in the vehicle to the desired concentration.
-
Administer the solution via subcutaneous injection in the dorsal scapular region. Rotate injection sites if multiple injections are required.
-
Monitor animals daily for any adverse reactions at the injection site.
-
Record body weight and food/water intake regularly throughout the study.
-
At predetermined time points, collect blood and/or tissues for analysis of relevant biomarkers (e.g., organ weights, serum chemistry, muscle fiber size).
Mandatory Visualization
Signaling Pathways
Anabolic-androgenic steroids like this compound primarily exert their effects by binding to the androgen receptor (AR). This interaction initiates a cascade of molecular events leading to changes in gene expression and protein synthesis.
Caption: General signaling pathway of this compound via the androgen receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound administration.
Caption: A typical experimental workflow for a this compound animal study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]
- 4. Nandrolone decanoate and testosterone undecanoate differently affect stress hormones, neurotransmitter systems, and general activity in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of nandrolone decanoate on gene expression in endocrine systems related to the adverse effects of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norclostebol as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, serves as a critical reference standard in analytical chemistry, particularly in the fields of anti-doping control, forensic toxicology, and pharmaceutical analysis.[1][2] Its chemical structure, 4-chloro-17β-hydroxyestr-4-en-3-one, provides unique chromatographic and mass spectrometric characteristics, making it an ideal compound for method development, validation, and quality control.[3] These application notes provide detailed protocols for the use of this compound as a reference standard for the identification and quantification of anabolic agents in biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₅ClO₂ | [1][3] |
| Molar Mass | 308.85 g·mol⁻¹ | [2] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4-Chloro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [1] |
| CAS Number | 13583-21-6 | [2] |
Quantitative Data for Analytical Methods
The following tables summarize typical performance characteristics of analytical methods for the detection and quantification of anabolic steroids, including this compound, in various biological matrices. These values can serve as a benchmark for method validation when using this compound as a reference standard.
Table 1: LC-MS/MS Method Performance for Anabolic Steroids in Urine
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 1 - 20 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 77 - 95% |
| Precision (RSD) | < 15% |
Table 2: GC-MS Method Performance for Anabolic Steroids in Urine
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 66 - 83%[4] |
| Precision (RSD) | < 15%[4] |
Table 3: LC-MS/MS Method Performance for Anabolic Steroids in Hair
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 2 - 20 pg/mg[5] |
| Limit of Quantitation (LOQ) | 4 - 100 pg/mg[5][6] |
| Linearity (r²) | > 0.99[5] |
| Recovery | 70 - 106%[7] |
| Precision (RSD) | < 15%[5] |
Experimental Protocols
Protocol 1: Analysis of this compound in Urine by GC-MS
This protocol describes a general procedure for the extraction, derivatization, and analysis of this compound from a urine matrix.
1. Sample Preparation and Hydrolysis: a. To 2 mL of urine, add an internal standard (e.g., testosterone-d3). b. Add 1 mL of phosphate buffer (pH 7). c. Add 50 µL of β-glucuronidase from E. coli. d. Vortex and incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.
2. Liquid-Liquid Extraction (LLE): a. Cool the sample to room temperature. b. Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v). c. Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes. d. Transfer the organic (upper) layer to a new tube. e. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
3. Derivatization: a. To the dry residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol (1000:2:4, v/v/w). b. Cap the vial and heat at 60°C for 30 minutes.
4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: HP-1 or equivalent (e.g., 17 m x 0.20 mm i.d., 0.11 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 280°C.
- Injection Volume: 1-2 µL in splitless mode.
- Oven Temperature Program: Start at 120°C, ramp to 177°C at 70°C/min, then to 236°C at 5°C/min, and finally to 315°C at 30°C/min, hold for 3 minutes.[8] b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Monitored Ions for this compound-TMS derivative: To be determined by injecting a derivatized this compound reference standard.
Protocol 2: Analysis of this compound in Hair by LC-MS/MS
This protocol outlines a procedure for the extraction and analysis of this compound from hair samples.
1. Sample Decontamination and Preparation: a. Wash 20-50 mg of hair sequentially with dichloromethane and methanol to remove external contamination. b. Allow the hair to dry completely. c. Pulverize the hair using a ball mill.
2. Extraction: a. To the pulverized hair, add an internal standard (e.g., testosterone-d3). b. Add 1 mL of methanol or a mixture of methanol:acetonitrile:ammonium formate.[7] c. Incubate in an ultrasonic bath at 50°C for 2 hours or overnight at room temperature.[7] d. Centrifuge at 10,000 rpm for 5 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis: a. Liquid Chromatograph (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Selected Reaction Monitoring (SRM).
- Precursor and Product Ions for this compound: To be determined by infusing a this compound reference standard. Typically, the protonated molecule [M+H]⁺ is selected as the precursor ion.
- Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
This compound, as an anabolic steroid, exerts its effects primarily through the androgen receptor (AR) signaling pathway.[9][10] The following diagram illustrates the key steps in this pathway.
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound in a biological sample using a reference standard.
Caption: General workflow for this compound analysis.
References
- 1. This compound | TRC-N661480-100MG | LGC Standards [lgcstandards.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 10. CAS 13583-21-6: this compound | CymitQuimica [cymitquimica.com]
Application of Norclostebol in Sports Anti-Doping Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, is classified as a prohibited substance by the World Anti-Doping Agency (WADA) under section S1.1 of the Prohibited List.[1] Its chemical name is 4-chloro-17β-hydroxyestr-4-en-3-one.[1] Due to its anabolic properties, which can enhance muscle mass and strength, this compound is a substance of concern in sports anti-doping. This document provides detailed application notes and protocols for the detection and analysis of this compound and its metabolites in urine, guidance on interpreting analytical results, and an overview of its metabolic fate.
Application Notes
The primary application of this compound analysis in sports anti-doping is the detection of its misuse by athletes. Analytical laboratories accredited by WADA are required to have methods capable of detecting this compound and its metabolites at or below the Minimum Required Performance Level (MRPL) set for exogenous anabolic androgenic steroids.
A significant challenge in this compound testing is the potential for inadvertent or accidental exposure, often through contact with topical pharmaceutical preparations containing clostebol acetate.[2][3] This necessitates highly sensitive analytical methods and careful interpretation of quantitative results to differentiate between intentional doping and contamination scenarios.[2][3]
Urine is the primary matrix for this compound testing. Analysis typically involves the detection of its main metabolites, which are excreted as glucuronide and sulfate conjugates. The primary metabolite targeted for routine screening is 4-chloro-androst-4-en-3α-ol-17-one (M1).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound detection in an anti-doping context.
Table 1: WADA Minimum Required Performance Level (MRPL)
| Substance Class | Analyte | MRPL (in Urine) |
| S1.1 Exogenous Anabolic Androgenic Steroids | This compound (and/or its metabolites) | 10 ng/mL |
Source: WADA Technical Document - TD2021MRPL
Table 2: Urinary Concentrations of this compound Metabolite (M1) in Different Scenarios
| Scenario | Typical Concentration Range of M1 (4-chloro-androst-4-en-3α-ol-17-one) |
| Intentional Use (Direct Application) | Peak concentrations can reach 30-40 µg/L (30,000-40,000 ng/mL)[4] |
| Accidental/Indirect Exposure (Contamination) | Generally below 1 µg/L (1,000 ng/mL)[4] |
| Specific Case of Indirect Exposure | 0.52 µg/L (520 ng/mL)[4] |
Table 3: Detection Windows for this compound
| Route of Administration | Detection Window | Analytical Method |
| Transdermal Application | Up to 10-14 days[5][6] | GC-MS/MS or LC-MS/MS |
| Oral Administration (Excretion Study) | Main metabolites detectable for over 10 days, with some sulfate metabolites detectable up to 31 days.[7] | LC-MS/MS |
Experimental Protocols
The following are detailed protocols for the detection of this compound and its metabolites in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of this compound Metabolites in Urine
This protocol is a comprehensive procedure involving enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization prior to GC-MS analysis.
1. Sample Preparation and Hydrolysis: a. To 2 mL of urine, add an appropriate internal standard (e.g., 17α-methyltestosterone). b. Add 1 mL of phosphate buffer (pH 7.0). c. Add 50 µL of β-glucuronidase from E. coli. d. Incubate the mixture at 55°C for 1 hour to hydrolyze the glucuronide conjugates.[8]
2. Liquid-Liquid Extraction (LLE): a. After incubation, alkalinize the sample by adding a carbonate/bicarbonate buffer. b. Add 5 mL of an extraction solvent (e.g., diethyl ether or methyl-tert-butyl ether). c. Vortex for 5 minutes and then centrifuge to separate the layers. d. Transfer the organic (upper) layer to a new tube. e. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
3. Derivatization: a. To the dry residue, add 50 µL of a derivatization agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol.[9] b. Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives of the steroids.[8]
4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., VF-5ms).
- Injector: Splitless or pulsed splitless injection at 280°C.
- Carrier Gas: Helium or Hydrogen at a constant flow.
- Oven Temperature Program: Start at an initial temperature of ~170°C, followed by a temperature ramp to ~320°C. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS systems.
- Target Ions: Monitor for the characteristic ions of the derivatized this compound metabolites.
Protocol 2: LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol allows for the direct detection of both glucuronidated and sulfated metabolites without the need for derivatization.
1. Sample Preparation (Direct Injection or SPE): a. For Direct Injection: i. Mix 190 µL of urine with 10 µL of an internal standard solution in acetonitrile containing a small amount of ammonium hydroxide.[1] ii. Vortex and inject directly into the LC-MS/MS system.[1] b. For Solid-Phase Extraction (SPE) - for cleaner samples and lower detection limits: i. Add an internal standard to 2 mL of urine. ii. Condition a C18 SPE cartridge with methanol and water. iii. Load the urine sample onto the cartridge. iv. Wash the cartridge with water to remove interferences. v. Elute the analytes with methanol. vi. Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.[10]
2. LC-MS/MS Analysis: a. Liquid Chromatograph (LC) Conditions:
- Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
- Flow Rate: Appropriate for the column dimensions. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound metabolites.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Select specific precursor-to-product ion transitions for this compound and its key metabolites (e.g., M1, sulfate conjugates).
Visualizations
Caption: Metabolic pathway of this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Logic for differentiating doping from contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Clostebol and sport: about controversies involving contamination vs. doping offence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Detectability of oxandrolone, metandienone, clostebol and dehydrochloromethyltestosterone in urine after transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
Norclostebol: A Tool for Interrogating Anabolic Steroid Signaling Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norclostebol, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) that serves as a valuable research tool for studying the signaling pathways of anabolic steroids. As a derivative of nandrolone, this compound's unique 4-chloro substitution provides it with distinct properties, including reduced aromatization to estrogenic compounds and a favorable anabolic-to-androgenic ratio compared to testosterone.[1] These characteristics make it an interesting compound for dissecting the molecular mechanisms underlying muscle growth (anabolism) while minimizing confounding androgenic effects. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of anabolic steroid signaling.
Mechanism of Action
This compound exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The activated AR-ligand complex translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in muscle hypertrophy. The 4-chloro modification in this compound is thought to influence its binding affinity and interaction with the AR, contributing to its distinct biological activity profile.
Data Presentation
| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Androgen Receptor Transcriptional Activation (EC50, nM) | Anabolic Activity (% of Testosterone Propionate) | Androgenic Activity (% of Testosterone Propionate) | Anabolic:Androgenic Ratio |
| This compound | Data not available | Data not available | ~112%[1] | ~20-25%[1] | ~4.5-5.6 : 1 |
| Dihydrotestosterone (DHT) | ~0.2 - 1.0 | ~0.1 - 0.5 | High | High | ~1 : 1 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound and its effects on anabolic steroid signaling pathways.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
AR Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (a synthetic high-affinity androgen).
-
Test Compound: this compound.
-
Reference Compound: Dihydrotestosterone (DHT).
-
Assay Buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation Fluid and Counter.
Protocol:
-
Prepare a dilution series of this compound and the reference compound (DHT).
-
In a microplate, incubate the AR source with a fixed concentration of the radioligand in the presence of varying concentrations of this compound or DHT.
-
Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled DHT).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of this compound to activate the transcriptional activity of the androgen receptor.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express AR.
-
Expression Plasmids:
-
An expression vector for the human androgen receptor (hAR).
-
A reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple androgen response elements (AREs).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.
-
-
Transfection Reagent.
-
Cell Culture Medium.
-
Test Compound: this compound.
-
Reference Compound: Dihydrotestosterone (DHT).
-
Lysis Buffer and Reporter Assay Reagents.
Protocol:
-
Co-transfect the cells with the hAR expression plasmid, the ARE-reporter plasmid, and the control plasmid.
-
Plate the transfected cells into a multi-well plate and allow them to recover.
-
Treat the cells with a dilution series of this compound or DHT.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and measure the activity of the experimental reporter (e.g., luciferase) and the control reporter (e.g., β-galactosidase).
-
Normalize the experimental reporter activity to the control reporter activity for each well.
-
Plot the normalized reporter activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a compound in castrated male rats.
Materials:
-
Animals: Immature, castrated male rats.
-
Test Compound: this compound.
-
Reference Compounds:
-
Testosterone propionate (anabolic and androgenic control).
-
A vehicle control.
-
-
Dosing Vehicle: (e.g., corn oil).
-
Surgical and Necropsy Equipment.
Protocol:
-
Acclimate the castrated rats for a period after surgery.
-
Divide the animals into treatment groups: vehicle control, reference compound(s), and multiple dose levels of this compound.
-
Administer the compounds daily for a set period (typically 10 days) via oral gavage or subcutaneous injection.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-responsive tissues.
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles, Cowper's glands, and glans penis.
-
-
Calculate the mean tissue weights for each treatment group.
-
Compare the tissue weights of the this compound-treated groups to the vehicle control and the testosterone propionate-treated group to determine the anabolic and androgenic activity.
Visualizations
References
Application Notes and Protocols for Determining Norclostebol Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclostebol, also known as 4-chloro-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone. It is recognized for its potent anabolic properties, promoting muscle growth and protein synthesis, while exhibiting reduced androgenic effects compared to testosterone.[1] These characteristics make it a compound of interest for therapeutic applications and a substance of concern in sports doping.
These application notes provide a comprehensive overview of cell-based assays to characterize the bioactivity of this compound. The protocols detailed below are designed to assess its interaction with the androgen receptor (AR) and its downstream functional effects on target cells. The provided methodologies can be adapted for screening and characterizing other potential androgenic or anabolic compounds.
Androgen Receptor Signaling Pathway
Androgens exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. Upon binding by an agonist like this compound, the AR undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, and translocates to the nucleus. In the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological and pharmacological effects associated with androgens, including increased muscle mass and other anabolic responses.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Norclostebol Extraction from Complex Biological Matrices
Welcome to the technical support center for the optimization of Norclostebol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and analysis of this compound from complex biological matrices such as urine, blood, and tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent and effective methods for this compound extraction include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The choice of method often depends on the biological matrix, the required level of cleanliness of the extract, and the analytical technique to be used (GC-MS or LC-MS/MS).[1][2][3][4][5][6]
Q2: How do I choose between SPE, LLE, and QuEChERS for my experiments?
A2:
-
SPE is often preferred for its high selectivity, cleaner extracts, and compatibility with automation, making it ideal for achieving low detection limits.[3][7]
-
QuEChERS is a newer technique, initially developed for pesticide analysis, that is gaining popularity for its speed, ease of use, and low solvent consumption.[1][2][3][10] It is particularly useful for screening a large number of samples.
Q3: What are "matrix effects" and how can they impact my this compound analysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the biological matrix.[11] This can lead to either ion suppression or enhancement, causing inaccurate quantification of this compound.[11] Matrix effects are a significant challenge in LC-MS/MS analysis and can be mitigated through effective sample cleanup, the use of matrix-matched calibrants, or isotopically labeled internal standards.[11]
Q4: Is enzymatic hydrolysis necessary before this compound extraction?
A4: Yes, particularly for urine samples. This compound and its metabolites are often excreted as glucuronide or sulfate conjugates, which are not readily extractable by organic solvents or detectable by GC-MS or LC-MS/MS.[12] Enzymatic hydrolysis, typically using β-glucuronidase, is required to cleave these conjugates and release the free form of this compound for analysis.[12]
Q5: Do I need to derivatize this compound before analysis?
A5: Derivatization is generally required for GC-MS analysis of steroids like this compound.[13][14] This process converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection.[13][14] For LC-MS/MS analysis, derivatization is not always necessary but can be used to enhance ionization efficiency and sensitivity.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Elution from SPE Cartridge: The elution solvent may be too weak to displace the analyte from the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). Ensure the pH of the elution solvent is appropriate to neutralize any ionic interactions between the analyte and the sorbent. |
| Analyte Breakthrough during Sample Loading (SPE): The sample loading flow rate may be too high, or the sorbent capacity may be exceeded. | Decrease the sample loading flow rate. Ensure the sample volume is appropriate for the sorbent mass in the SPE cartridge. | |
| Incomplete Phase Separation (LLE): Emulsion formation can trap the analyte at the interface of the two liquid phases. | Centrifuge the sample at a higher speed or for a longer duration. The addition of salt to the aqueous phase can help break emulsions. | |
| Improper pH of the Sample: The pH of the sample can affect the charge state of this compound, influencing its partitioning behavior in LLE or retention on the SPE sorbent. | Adjust the pH of the sample to ensure this compound is in a neutral form for optimal extraction into an organic solvent or retention on a non-polar SPE sorbent. | |
| High Matrix Effects in LC-MS/MS | Insufficient Sample Cleanup: Co-eluting matrix components are interfering with the ionization of this compound. | Optimize the wash steps in your SPE protocol by using a stronger wash solvent that does not elute the analyte. For QuEChERS, consider using a different d-SPE sorbent to remove specific interferences. |
| Inappropriate Extraction Method: The chosen extraction method may not be effective at removing the specific interfering compounds in your matrix. | If using LLE, consider switching to SPE which generally provides cleaner extracts. If using SPE, try a different sorbent chemistry (e.g., mixed-mode) that can offer better selectivity. | |
| Chromatographic Co-elution: The interfering compounds are not being separated from this compound during the chromatographic run. | Modify the LC gradient to improve the separation of this compound from matrix components. Consider using a different stationary phase. | |
| Poor Peak Shape in GC-MS | Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in tailing peaks. | Ensure the derivatization reagent is fresh and the reaction conditions (temperature and time) are optimized. The sample extract must be completely dry before adding the derivatization reagent. |
| Active Sites in the GC System: The presence of active sites in the injector liner or column can cause peak tailing for polar analytes. | Use a deactivated injector liner and a high-quality, well-conditioned GC column. | |
| Inconsistent Results | Sample Degradation: this compound may be unstable in the biological matrix under the storage or processing conditions. | Store samples at -20°C or lower. Minimize freeze-thaw cycles. Evaluate the stability of this compound in the matrix under your experimental conditions. |
| Variability in Manual Extraction Procedure: Inconsistent execution of manual extraction steps can lead to variable results. | Use an automated liquid handler for more precise and reproducible extractions if available. If performing manually, ensure consistent timing and technique for each step. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Biological Matrices
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Typical Recovery | 85-110% | 70-100% | 80-115% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL | 2 - 10 ng/mL | 1 - 5 ng/mL |
| Sample Throughput | Moderate to High (with automation) | Low to Moderate | High |
| Solvent Consumption | Low to Moderate | High | Low |
| Cost per Sample | Moderate | Low | Low |
| Extract Cleanliness | High | Moderate to Low | Moderate |
Note: The values presented are typical ranges and can vary depending on the specific matrix, protocol, and analytical instrumentation.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound in Urine
-
Sample Pre-treatment (Hydrolysis):
-
To 2 mL of urine, add 1 mL of acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 3 hours.
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound from the cartridge with 3 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or the appropriate solvent for derivatization for GC-MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
-
Sample Preparation:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add 1 mL of carbonate buffer (pH 9.0).
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or the appropriate solvent for GC-MS analysis.
-
QuEChERS Protocol for this compound in Tissue
-
Sample Homogenization:
-
Homogenize 1 g of tissue with 5 mL of water.
-
-
Extraction:
-
Transfer the homogenate to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for direct injection into the LC-MS/MS or for evaporation and reconstitution for GC-MS analysis.
-
Mandatory Visualization
Caption: General workflow for this compound extraction and analysis.
Caption: Androgen receptor signaling pathway activated by this compound.[7][15][16][17][18][19][20]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. scielo.br [scielo.br]
- 4. arborassays.com [arborassays.com]
- 5. phenomenex.com [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. arborassays.com [arborassays.com]
- 9. zellx.de [zellx.de]
- 10. Simultaneous determination of anabolic steroids and β-agonists in milk by QuEChERS and ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. agilent.com [agilent.com]
- 13. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
Improving sensitivity of LC-MS/MS for low-level Norclostebol detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Norclostebol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide: Low Sensitivity & Signal Issues
Low sensitivity is a common challenge in the ultra-trace analysis of compounds like this compound. This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound signal is very low or undetectable. Where should I start troubleshooting?
A1: A low or absent signal for this compound can originate from sample preparation, the LC system, or the MS detector. A systematic approach is crucial for identifying the root cause.
First, confirm the instrument's general performance by running a system suitability test (SST) with a known standard.[1] If the SST fails, the issue likely lies with the LC-MS/MS system itself. If the SST passes, the problem is more likely related to your specific sample preparation or method parameters.
Here is a logical workflow to diagnose the problem:
Q2: I suspect poor extraction recovery from my sample matrix (e.g., urine, serum). How can I improve this?
A2: Poor recovery during sample preparation is a significant cause of low sensitivity. The choice of extraction technique is critical and depends on the sample matrix.
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Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up complex samples. For anabolic steroids like this compound, mixed-mode cation exchange (e.g., WCX) cartridges have shown excellent recoveries.[2] A typical SPE protocol involves conditioning, loading the sample, washing away interferences, and eluting the analyte.
-
Liquid-Liquid Extraction (LLE): LLE is another effective method. A common approach involves protein precipitation followed by extraction with a solvent like methyl tert-butyl ether (MTBE).[3]
To diagnose recovery issues, spike a known amount of this compound standard into a blank matrix sample before extraction and compare the final signal to a standard prepared in a clean solvent. If the signal from the extracted sample is significantly lower, your recovery is poor.
Q3: How do I know if matrix effects are suppressing my this compound signal?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS, often referred to as its "Achilles heel".[2][4] They can cause ion suppression, leading to significantly lower sensitivity.[5]
To assess matrix effects, use the post-extraction addition technique:
-
Extract a blank matrix sample.
-
Spike a known amount of this compound standard into the final, clean extract.
-
Compare the signal to a pure standard of the same concentration prepared in the mobile phase.
A lower signal in the matrix extract indicates ion suppression. To mitigate matrix effects, you can improve sample cleanup, optimize chromatographic separation to resolve this compound from interfering compounds, or use a stable isotope-labeled internal standard (SIL-IS).[2][4]
Q4: My sensitivity is inconsistent between runs. What could be the cause?
A4: Inconsistent sensitivity can be due to several factors:
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Mobile Phase Degradation: Formic acid in methanol can degrade, leading to shifts in retention time and sensitivity. It is recommended to prepare mobile phases fresh daily and use formic acid from glass containers rather than plastic.[6]
-
Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape and decreased sensitivity. Regular column flushing and the use of guard columns are recommended.[7][8]
-
Ion Source Contamination: The MS ion source can become contaminated over time, leading to a gradual or sudden drop in sensitivity. Regular cleaning as part of routine maintenance is essential.[1][8]
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC-MS/MS parameters for this compound detection?
A1: While optimal parameters should be determined empirically on your specific instrument, the following provides a good starting point based on the analysis of similar anabolic steroids.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI) is generally preferred for anabolic steroids.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. You will need to determine the precursor ion (Q1) and the most stable product ions (Q3) for this compound. For related compounds, multiple MRM transitions are often monitored for confirmation.[9]
-
Table 1: Example LC & MS Parameters for Steroid Analysis
| Parameter | Setting | Rationale |
| LC Column | C18, 2.6 µm, 100 x 2.1 mm | Good retention and separation for steroids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes analytes from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Ionization Mode | ESI Positive | Steroids readily form [M+H]+ ions. |
| Monitoring Mode | Scheduled MRM | Increases dwell time and sensitivity for each analyte. |
Q2: Can derivatization improve the sensitivity for this compound?
A2: Yes, derivatization can significantly enhance the ionization efficiency and thus the sensitivity of steroids in LC-MS/MS.[10] For steroids that show poor ionization, chemical derivatization can introduce a permanently charged group or a group that is more easily ionized. For example, derivatization with picolinoyl chloride has been shown to increase the ESI response by 10-15 times for some anabolic steroids.[11] This is particularly useful for reaching very low detection limits.[3]
Q3: What is the best way to compensate for matrix effects and ensure accurate quantification?
A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound.[2] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction inefficiencies. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to highly accurate and precise quantification.[4] If a specific SIL-IS is not available, a structurally similar compound can be used, but a SIL-IS is always the preferred approach.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is adapted from methodologies used for similar low-level anabolic agents.[2]
-
Sample Pre-treatment: To 3 mL of urine, add 20 µL of a suitable internal standard (e.g., deuterated this compound) and 1 mL of 0.1 M phosphate buffer (pH 6).
-
SPE Cartridge Conditioning: Condition a WCX (Weak Cation Exchange) SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and finally 1 mL of 0.1 M phosphate buffer (pH 6).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum or with nitrogen.
-
Wash with 2 mL of hexane.
-
Dry the cartridge again.
-
-
Elution: Elute the this compound and internal standard from the cartridge with 3 mL of 2% ammonia in methanol (98:2 v/v).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
Table 2: Comparison of Extraction Recoveries for Anabolic Agents using WCX SPE
| Compound | Recovery (%) at 2 ng/mL | RSD (%) |
| 19-norandrosterone | 95 | 5 |
| 3'-OH-stanozolol | 98 | 4 |
| Clenbuterol | 99 | 3 |
| EMD | 96 | 6 |
| MethylT metabolite | 97 | 5 |
| Data adapted from a study on low-level anabolic agents, demonstrating the effectiveness of WCX SPE cartridges.[2] |
References
- 1. myadlm.org [myadlm.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. zefsci.com [zefsci.com]
- 9. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromsoc.jp [chromsoc.jp]
- 11. The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. | Semantic Scholar [semanticscholar.org]
Minimizing cross-reactivity in Norclostebol immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing cross-reactivity in Norclostebol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in this compound immunoassays?
A1: The primary cause of cross-reactivity in this compound immunoassays is the structural similarity between this compound and other endogenous and synthetic steroids.[1][2][3] Immunoassay antibodies may recognize and bind to these structurally related molecules, leading to inaccurate quantification and potential false-positive results.[1][2][3] this compound is a synthetic anabolic-androgenic steroid derived from nandrolone and is a 4-chloro derivative of testosterone, which contributes to its potential for cross-reactivity with other anabolic steroids and their metabolites.
Q2: Which compounds are known to potentially cross-react with antibodies in steroid immunoassays?
A2: Several compounds have the potential to cross-react in steroid immunoassays due to structural similarities. While specific cross-reactivity data for a dedicated this compound immunoassay is limited in publicly available literature, data from testosterone immunoassays have shown cross-reactivity with a range of anabolic steroids.[1][2] Potential cross-reactants for an anti-Norclostebol antibody could include:
-
Parent Compounds: Testosterone, Nandrolone (19-nortestosterone), Boldenone, and other synthetic anabolic steroids.[1][2]
-
Metabolites: Metabolites of this compound and other administered steroids. For example, metabolites of this compound acetate found in bovine urine include 4-chloro-19-norandrostan-3ξ-ol-17-one and 4-chloro-19-norandrostan-3ξ,17ξ-diol.
-
Endogenous Steroids: Hormones such as DHEA and its metabolites, although typically to a lesser extent.[1]
Q3: How can I assess the cross-reactivity of my anti-Norclostebol antibody?
A3: To assess the cross-reactivity of your antibody, you should perform a competitive immunoassay with a panel of potentially interfering compounds. This involves running the assay with a range of concentrations of the suspected cross-reactant and comparing the results to the standard curve of your target analyte (this compound). The percent cross-reactivity can be calculated using the formula:
% Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of Cross-Reactant at 50% B/B₀) x 100
Where B is the absorbance of the sample and B₀ is the absorbance of the zero standard.
Quantitative Data on Cross-Reactivity
The following table summarizes cross-reactivity data for several anabolic steroids in a commercially available testosterone immunoassay (Roche Elecsys Testosterone II). This data is provided to illustrate the potential for cross-reactivity among structurally similar steroids. It is crucial to note that these values may differ in an immunoassay specifically designed for this compound.
| Compound | % Cross-Reactivity in Testosterone Immunoassay |
| This compound (19-norclostebol) | 6.7% [1][2] |
| Boldenone | ≥ 5%[1] |
| Dianabol | ≥ 5%[1] |
| Methyltestosterone | ≥ 5%[1] |
| Norethindrone | ≥ 5%[1] |
| Normethandrolone | ≥ 5%[1] |
| Nandrolone | 0.5 - 4.9%[1] |
| Stanozolol | Not Cross-Reactive (<0.05%)[1] |
Troubleshooting Guide
Issue 1: High Background or False-Positive Results
High background or false-positive results are often indicative of non-specific binding or cross-reactivity.
| Possible Cause | Recommended Solution |
| Cross-reactivity with other steroids in the sample. | Review Sample History: Identify any co-administered compounds that are structurally similar to this compound.[4] Sample Purification: Implement a sample purification step such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before the immunoassay.[4] Confirm with a Different Method: Use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm results. |
| Insufficient Blocking | Optimize Blocking Buffer: Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time. Consider using a different blocking agent. |
| Excessive Antibody Concentration | Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. |
| Inadequate Washing | Optimize Wash Steps: Increase the number of wash cycles and ensure complete removal of wash buffer between steps. Consider adding a non-ionic detergent (e.g., Tween-20) to the wash buffer. |
Issue 2: Low Signal or Poor Sensitivity
Low signal or poor sensitivity can result from a variety of factors related to reagents, incubation conditions, or the sample matrix.
| Possible Cause | Recommended Solution |
| Low Antibody Affinity | Antibody Selection: If developing a new assay, screen multiple antibody candidates to select one with high affinity and specificity for this compound. |
| Suboptimal Incubation Times/Temperatures | Optimize Incubation Conditions: Systematically vary the incubation times and temperatures for the antibody and substrate steps to find the optimal conditions for your assay. |
| Matrix Effects | Sample Dilution: Dilute the sample to reduce the concentration of interfering substances in the matrix. Use a Matrix-Matched Standard Curve: Prepare standards in a matrix that is similar to the samples to account for matrix effects. |
| Degraded Reagents | Check Reagent Stability: Ensure that all reagents, including the enzyme conjugate and substrate, are within their expiration dates and have been stored correctly. Prepare fresh reagents as needed. |
Experimental Protocols
Representative Competitive ELISA Protocol for this compound
This protocol provides a general framework for a competitive ELISA. Optimal concentrations, incubation times, and temperatures should be determined empirically for each specific assay.
-
Plate Coating:
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
In a separate plate or tubes, pre-incubate your standards, samples, and controls with the anti-Norclostebol primary antibody for 30-60 minutes.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
-
Visualizations
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Derivatization for Norclostebol GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the GC-MS analysis of Norclostebol. The following sections offer detailed experimental protocols, quantitative data comparisons, and troubleshooting solutions to common issues encountered during the derivatization process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization for this compound GC-MS analysis?
A1: Derivatization is a crucial step in preparing this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It involves chemically modifying the analyte to increase its volatility and thermal stability.[1][2] This ensures that the compound can be vaporized without decomposition in the GC inlet and can travel through the analytical column to be detected by the mass spectrometer. For steroids like this compound, trimethylsilylation (TMS) is a common derivatization technique.[3]
Q2: Which is the most effective derivatization agent for this compound?
A2: While several silylating agents can be used, studies on a range of anabolic-androgenic steroids, including the structurally similar clostebol, have shown that a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with catalysts such as ammonium iodide (NH4I) and ethanethiol or 2-mercaptoethanol provides superior results.[4][5] This combination has been demonstrated to yield higher analytical responses compared to MSTFA or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) alone.[4]
Q3: What are the optimal reaction conditions for this compound derivatization?
A3: For the highly effective MSTFA/NH4I/ethanethiol reagent mixture, the optimal derivatization conditions for clostebol have been found to be incubation at 37°C for 15 minutes.[4] Longer incubation times or higher temperatures did not result in improved yields and, in some cases, led to lower peak area ratios.[4]
Q4: How can I prevent the formation of multiple derivative peaks for this compound?
A4: The formation of multiple peaks can arise from incomplete derivatization or the presence of keto groups, which can lead to the formation of enol-TMS ethers.[6][7] To address this, a two-step derivatization is often recommended. First, a methoximation step using a reagent like methoxyamine hydrochloride is performed to protect the keto groups and prevent enolization.[8] This is followed by the trimethylsilylation of hydroxyl groups. Ensuring the sample is completely dry before adding the derivatization reagents is also critical, as moisture can hydrolyze the reagents and lead to incomplete derivatization.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for Derivatized this compound | 1. Incomplete derivatization. 2. Degradation of the derivatization reagent. 3. Presence of moisture in the sample. 4. Incorrect reaction temperature or time. | 1. Use a more powerful derivatizing agent mixture like MSTFA/NH4I/ethanethiol. 2. Use fresh reagents and store them under anhydrous conditions. 3. Ensure the sample extract is completely evaporated to dryness before adding reagents.[8][9] 4. Optimize the reaction conditions. For MSTFA/NH4I/ethanethiol, 37°C for 15 minutes is recommended.[4] |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC system (liner, column). 2. Co-elution with interfering matrix components. 3. Column degradation. | 1. Use a deactivated GC liner and ensure the column is properly conditioned. 2. Improve sample clean-up to remove interfering substances. 3. Trim the first few centimeters of the GC column or replace it if necessary. |
| Multiple Peaks for a Single Analyte | 1. Incomplete derivatization of all active sites. 2. Formation of enol-TMS derivatives from the keto group. 3. Thermal degradation of the derivative in the injector. | 1. Increase the amount of derivatizing reagent or use a catalyst. 2. Perform a methoximation step with methoxyamine hydrochloride prior to silylation to protect the keto group.[8] 3. Lower the injector temperature, but ensure it is still high enough for efficient volatilization. |
| Loss of Sensitivity Over a Sequence of Injections | 1. Contamination of the GC inlet liner. 2. Degradation of the derivatized samples over time. 3. Contamination of the ion source. | 1. Replace the GC inlet liner regularly. 2. Analyze derivatized samples as soon as possible, as TMS derivatives can be unstable. Some have a shelf life of only 24 hours.[8][9] 3. Perform routine maintenance and cleaning of the MS ion source. |
Quantitative Data Summary: Comparison of Derivatization Agents
The following table summarizes the relative efficiency of different derivatization agents for the analysis of clostebol, a structurally similar anabolic-androgenic steroid to this compound. The data is presented as the Average Peak Area Ratio (APAR), which indicates the analytical response.
| Derivatization Agent | Incubation Temperature (°C) | Incubation Time (min) | Average Peak Area Ratio (APAR) |
| MSTFA/NH4I/ethanethiol | 37 | 15 | Highest |
| MSTFA/NH4I/ethanethiol | 50 | 15 | Lower than 37°C/15min |
| MSTFA/NH4I/ethanethiol | 75 | 15 | Lower than 37°C/15min |
| MSTFA/NH4I/ethanethiol | 90 | 15 | Lower than 37°C/15min |
| MSTFA | 60 | 60 | Lower than MSTFA/NH4I/ethanethiol |
| BSTFA + 1% TMCS | 60 | 60 | Lower than MSTFA/NH4I/ethanethiol |
Data adapted from a study on the derivatization of anabolic-androgenic steroids, which included clostebol. The study concluded that MSTFA/NH4I/ethanethiol outperformed both MSTFA alone and BSTFA + 1% TMCS under various conditions.[4]
Detailed Experimental Protocol: Optimized Derivatization of this compound
This protocol is adapted from established methods for the derivatization of clostebol and other anabolic steroids for GC-MS analysis.[4][5]
1. Sample Preparation:
- Ensure the extracted this compound sample is in a GC vial and has been completely dried under a stream of nitrogen. The absence of water is critical for successful derivatization.[8][9]
2. Reagent Preparation (Derivatization Mixture):
- Prepare the derivatization mixture of MSTFA/NH4I/2-mercaptoethanol in a ratio of 1000:2:6 (v/w/v). This should be prepared fresh.
3. Derivatization Reaction:
- Add 50 µL of the freshly prepared derivatization mixture to the dried sample residue in the GC vial.
- Tightly cap the vial to prevent the evaporation of the reagents.
- Vortex the vial briefly to ensure the residue is fully dissolved in the reagent.
- Place the vial in a heating block or oven set to 70°C for 30 minutes.
4. Cooling and Analysis:
- After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
- The sample is now ready for injection into the GC-MS system. It is recommended to analyze the derivatized sample within 24 hours for best results.[8]
Visualizations
Caption: Workflow for this compound Derivatization.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
Technical Support Center: Resolving Chromatographic Co-elution of Norclostebol Isomers
Welcome to our technical support center dedicated to addressing the challenges of resolving Norclostebol isomers in chromatographic analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues and achieving baseline separation of these critical compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that pose a chromatographic challenge?
A1: this compound, also known as 4-chloro-17β-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid. The primary challenge in its analysis is the separation of its stereoisomers. Due to the presence of multiple chiral centers in the steroid nucleus, this compound can exist as different enantiomers and diastereomers. These isomers often have very similar physicochemical properties, leading to co-elution in standard chromatographic methods.
Q2: Why is the resolution of this compound isomers important?
A2: The stereochemistry of a steroid can significantly influence its biological activity and metabolic fate. In pharmaceutical development, isolating and characterizing each isomer is crucial for understanding its specific pharmacological and toxicological profile. In anti-doping analysis, differentiating between various isomers is essential for accurate identification and quantification of prohibited substances. The World Anti-Doping Agency (WADA) includes this compound on its Prohibited List[1][2][3][4].
Q3: What are the initial signs of co-elution of this compound isomers in my chromatogram?
A3: Co-elution can manifest in several ways. Obvious signs include broad or asymmetrical peaks (fronting or tailing) and the appearance of shoulders on a peak.[5][6][7] In more subtle cases, the peak may appear symmetrical, but the underlying presence of multiple components can be revealed through peak purity analysis using a Diode Array Detector (DAD) or by examining mass spectra across the peak if using a mass spectrometer.[5][6][7] Inconsistent ion ratios across a peak in a mass spectrometry analysis are also a strong indicator of co-elution.[5]
Q4: Which chromatographic techniques are most suitable for separating this compound isomers?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating steroid isomers.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, often requiring derivatization to improve the volatility and thermal stability of the analytes.[10][11][12] For enantiomeric separations, chiral chromatography, utilizing chiral stationary phases (CSPs), is essential.[13][14]
II. Troubleshooting Guides
Issue 1: Co-elution of this compound Diastereomers in Reversed-Phase HPLC/UHPLC
Question: I am observing a single, broad peak for this compound in my reversed-phase method, which I suspect contains multiple diastereomers. How can I improve the separation?
Answer: Resolving diastereomers of steroids in reversed-phase chromatography requires careful optimization of several parameters. Below is a systematic workflow to troubleshoot this issue.
Caption: A systematic approach to resolving diastereomer co-elution in RP-HPLC/UHPLC.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol can offer different selectivity for structurally similar compounds like steroid isomers.[5][15]
-
Adjust the Gradient: A shallower gradient profile can significantly enhance the resolution of closely eluting peaks by increasing the time analytes spend interacting with the stationary phase.[5][16]
-
Introduce Mobile Phase Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and may alter selectivity.
-
-
Change the Stationary Phase Chemistry:
-
If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A biphenyl or phenyl-hexyl column can introduce alternative selectivity through π-π interactions, which can be beneficial for separating steroid isomers.[8]
-
-
Adjust the Column Temperature:
-
Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can affect selectivity and resolution. Experiment with a range of temperatures (e.g., 25°C to 60°C).
-
Issue 2: Inability to Separate this compound Enantiomers
Question: My current HPLC method shows a single peak for this compound, but I need to resolve its enantiomers. What should I do?
Answer: Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on a standard achiral column (like C18 or biphenyl). To resolve enantiomers, you must introduce a chiral selector into your chromatographic system. The most common approach is to use a Chiral Stationary Phase (CSP).
Caption: A workflow for developing a method for the chiral separation of enantiomers.
Detailed Steps:
-
Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and have shown great success in separating a broad range of chiral compounds, including steroids.[14][17][18]
-
Screen Mobile Phases: Chiral separations are often highly dependent on the mobile phase. It is recommended to screen different mobile phase modes:
-
Normal Phase: Typically mixtures of hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol.
-
Polar Organic Mode: Using a single polar organic solvent like methanol or acetonitrile.
-
-
Optimize Mobile Phase Composition: The concentration of the alcohol modifier in normal phase or the organic solvent in reversed phase is a critical parameter for achieving enantioselectivity. A systematic variation of the modifier concentration is necessary to find the optimal separation.
-
Adjust Flow Rate and Temperature: As with achiral separations, flow rate and temperature can be adjusted to fine-tune the resolution.
III. Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for Diastereomer Separation
This protocol provides a starting point for the separation of this compound diastereomers based on methods developed for similar steroid isomers.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer.
-
Column: A biphenyl stationary phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for enhanced selectivity of steroid isomers.[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor appropriate precursor and product ion transitions for this compound.
Protocol 2: GC-MS Method for Isomer Analysis with Derivatization
This protocol outlines a general procedure for the analysis of this compound isomers by GC-MS, which requires a derivatization step.
-
Sample Preparation (Derivatization):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 10 µL of a catalyst (e.g., ammonium iodide/dithioerythritol in pyridine).
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperatures:
-
Inlet: 280°C
-
Transfer Line: 290°C
-
Ion Source: 230°C
-
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp at 10°C/min to 300°C.
-
Hold at 300°C for 5 min.
-
-
Injection Mode: Splitless (1 µL).
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for target ions.
IV. Data Presentation
The following table summarizes typical chromatographic conditions that can be adapted and optimized for the separation of this compound isomers, based on successful separations of other structurally similar steroids.
| Parameter | HPLC/UHPLC Method 1 (Diastereomers) | Chiral HPLC Method (Enantiomers) | GC-MS Method (Isomers) |
| Column | Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm) | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane | - |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Isopropanol | - |
| Mode | Gradient | Isocratic (e.g., 90:10 A:B) | Temperature Program |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.2 mL/min (Helium) |
| Temperature | 40°C | 25°C | See Protocol 2 |
| Detection | MS/MS (ESI+) | UV (e.g., 245 nm) | MS (EI) |
| Derivatization | Not required | Not required | Required (e.g., Silylation) |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes for research professionals. The experimental conditions described are starting points and may require further optimization for specific applications and instrumentation. Always refer to relevant safety data sheets (SDS) for all chemicals and reagents used.
References
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. benchchem.com [benchchem.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiral separation by HPLC using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of synthetic Norclostebol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Norclostebol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route starting from Nandrolone Acetate.
Synthetic Pathway Overview:
The synthesis of this compound typically proceeds in two main stages:
-
Chlorination: Introduction of a chlorine atom at the C-4 position of Nandrolone Acetate to form this compound Acetate.
-
Hydrolysis: Removal of the acetate group at C-17 to yield the final product, this compound.
Diagram of the General Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Problem 1: Low Yield of this compound Acetate in the Chlorination Step
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction is maintained at the optimal temperature. For chlorination with sulfuryl chloride, this is often performed at low temperatures (e.g., 0 °C to room temperature) to control reactivity.- Reagent Stoichiometry: Gradually increase the molar equivalents of sulfuryl chloride. However, be cautious as excess reagent can lead to side products. |
| Degradation of Starting Material or Product | - Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as sulfuryl chloride reacts with water.- Temperature Control: Avoid excessive heating, as it can promote side reactions and degradation. |
| Inefficient Work-up | - Quenching: Ensure the reaction is properly quenched (e.g., with ice-water or a saturated sodium bicarbonate solution) to neutralize acidic byproducts.- Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. |
Problem 2: Presence of Multiple Spots on TLC After Chlorination
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | - This is common if the reaction has not gone to completion. See "Incomplete Reaction" under Problem 1.- The unreacted Nandrolone Acetate can be separated during column chromatography. |
| Formation of Dichlorinated Byproducts | - Reagent Control: Add the sulfuryl chloride dropwise and slowly to the reaction mixture to maintain a low concentration and minimize over-chlorination.- Temperature: Maintain a low reaction temperature. |
| Formation of Isomeric Byproducts | - The formation of other chlorinated isomers is possible. Careful purification by column chromatography is necessary to isolate the desired 4-chloro isomer. |
Problem 3: Difficulty in Purifying this compound Acetate by Column Chromatography
| Potential Cause | Suggested Solution |
| Poor Separation of Spots | - Solvent System Optimization: Perform small-scale TLC experiments with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal mobile phase for good separation between the product and impurities.- Silica Gel Loading: Do not overload the column with crude product. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
| Product Streaking on the Column | - Sample Loading: Ensure the crude product is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading onto the column.- Solvent Polarity: The polarity of the eluent may be too high. Start with a less polar solvent system and gradually increase the polarity. |
Problem 4: Incomplete Hydrolysis of this compound Acetate
| Potential Cause | Suggested Solution |
| Insufficient Base or Reaction Time | - Base: Increase the molar equivalents of the base (e.g., potassium carbonate).- Reaction Time: Extend the reaction time and monitor the disappearance of the starting material by TLC. |
| Solvent Issues | - Ensure a suitable solvent that dissolves both the this compound Acetate and the base is used (e.g., methanol). |
Problem 5: Low Purity of Final this compound Product After Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate Recrystallization Solvent | - Solvent Screening: Test a variety of solvents or solvent mixtures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Common Solvents for Steroids: Consider mixtures of acetone/hexane, ethyl acetate/hexane, or methanol/water. |
| Trapped Impurities in Crystals | - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause impurities to be trapped within the crystal lattice.- Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound Acetate from Nandrolone Acetate?
A1: While the exact yield can vary based on reaction scale and conditions, literature on the 4-chlorination of similar Δ4-3-keto steroids suggests that yields can range from good to excellent. For instance, the chlorination of testosterone acetate to its 4-chloro derivative has been reported with yields up to 87%. A well-optimized reaction of Nandrolone Acetate with sulfuryl chloride could be expected to fall within a similar range.
| Reaction Stage | Typical Yield Range |
| Chlorination of Nandrolone Acetate | 75-90% |
| Hydrolysis of this compound Acetate | >95% |
| Overall (from Nandrolone Acetate) | 70-85% |
Q2: What are the most common impurities to look out for in the synthesis of this compound?
A2: The most likely impurities include:
-
Unreacted Nandrolone Acetate: If the chlorination reaction is incomplete.
-
Dichlorinated byproducts: Formed if an excess of the chlorinating agent is used or if the reaction conditions are too harsh.
-
Isomeric monochlorinated byproducts: Chlorination at other positions on the steroid backbone.
-
Hydrolysis products: If any water is present during the chlorination step, it can lead to the formation of other steroid derivatives.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used for steroid analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in identifying byproducts.
Q4: Can I synthesize this compound directly from Nandrolone?
A4: Yes, it is possible to start from Nandrolone. However, the free hydroxyl group at C-17 might react with sulfuryl chloride. Therefore, it is generally advisable to protect this hydroxyl group, for instance, as an acetate ester, before proceeding with the chlorination of the A-ring.
Logical Relationship of Troubleshooting Steps:
Caption: Logical flow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of this compound Acetate from Nandrolone Acetate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Nandrolone Acetate (1 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorination: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous pyridine dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Work-up: Carefully pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound Acetate.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Hydrolysis of this compound Acetate to this compound
-
Dissolution: Dissolve the purified this compound Acetate (1 equivalent) in methanol.
-
Base Addition: Add potassium carbonate (3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Neutralization and Concentration: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and then remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate under reduced pressure to yield crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetone/hexane) to obtain pure this compound.
Troubleshooting poor reproducibility in Norclostebol cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in Norclostebol cell-based assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Poor Reproducibility
Poor reproducibility in cell-based assays can be a significant challenge. This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High CV%) | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | - Ensure thorough cell suspension mixing before and during plating.- Use a multichannel pipette with care, ensuring all tips dispense equal volumes.[1]- Plate cells in a smaller volume initially, then add more media after cells have attached. |
| Edge Effects: Evaporation from wells on the plate's perimeter. | - Avoid using the outer wells of the plate for experimental samples.- Fill perimeter wells with sterile water or media to maintain humidity. | |
| Pipetting Errors: Inaccurate or inconsistent reagent dispensing. | - Calibrate pipettes regularly.[2]- Use reverse pipetting for viscous solutions.- Ensure pipette tips are properly sealed.[1] | |
| Inconsistent Dose-Response Curves | Compound Instability: Degradation of this compound in solution. | - Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions at the recommended temperature and protect from light. |
| Cell Passage Number: High passage numbers can lead to phenotypic changes.[3] | - Use cells within a defined, low passage number range.- Regularly thaw fresh vials of cells to restart cultures. | |
| Serum Batch Variability: Different lots of serum can contain varying levels of endogenous hormones. | - Test and qualify new batches of serum before use in critical experiments.- Consider using charcoal-stripped serum to reduce background hormonal activity. | |
| Low Signal-to-Noise Ratio | Sub-optimal Assay Conditions: Incubation times or reagent concentrations are not ideal. | - Optimize incubation times for this compound treatment and reporter gene detection.- Titrate the concentration of detection reagents. |
| Low Androgen Receptor Expression: The cell line used may not express sufficient levels of the androgen receptor. | - Confirm androgen receptor expression in your cell line via qPCR or Western blot.- Consider using a cell line known for robust androgen receptor expression. | |
| Complete Loss of Signal | Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response.[4] | - Regularly test cell cultures for mycoplasma contamination.- Discard contaminated cultures and decontaminate incubators and hoods. |
| Incorrect Reagent Preparation or Addition: Errors in preparing or adding critical reagents.[5] | - Double-check all calculations and reagent concentrations.- Follow a clear and consistent protocol, ticking off steps as they are completed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[6][7] It exerts its effects by binding to and activating the androgen receptor (AR).[8][9][10] Upon binding, the this compound-AR complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[8][11] This binding modulates the transcription of target genes, leading to anabolic effects such as increased protein synthesis and muscle growth.[8][10] A key structural feature of this compound is a 4-chloro modification, which reduces its conversion to estrogen (aromatization), thereby potentially minimizing estrogen-related side effects.[6]
Q2: Which cell lines are suitable for this compound assays?
A2: Cell lines commonly used for androgen receptor assays are suitable. These include, but are not limited to, prostate cancer cell lines like LNCaP and PC-3 (which may require transfection with an AR expression vector), as well as genetically engineered cell lines that stably express the androgen receptor and a reporter gene, such as certain CHO or HEK293 cells. The key is to use a cell line with a robust and reproducible response to androgens.
Q3: How can I minimize variability between experiments?
A3: To enhance inter-experiment reproducibility, it is crucial to standardize as many parameters as possible. This includes using the same batch of cells at a consistent passage number, the same lots of media and serum, and preparing fresh dilutions of this compound from a qualified stock solution for each experiment.[2][12] Meticulous record-keeping of all experimental conditions is also essential for troubleshooting.
Q4: What are appropriate positive and negative controls for a this compound cell-based assay?
A4:
-
Positive Control: A well-characterized androgen, such as dihydrotestosterone (DHT), should be used to confirm that the assay system is responsive.
-
Negative Control (Vehicle Control): Cells treated with the same vehicle (e.g., DMSO, ethanol) used to dissolve this compound, at the same final concentration, are essential to determine the baseline response.
-
Untreated Control: Cells that receive no treatment can also be included to monitor the health of the cells.
Quantitative Data Summary
The following table provides illustrative quantitative data for this compound in a hypothetical androgen receptor activation assay. This data is for example purposes to demonstrate how such data should be presented and may not reflect actual experimental values.
| Compound | EC50 (nM) | Maximum Fold Induction | Signal-to-Background Ratio |
| Dihydrotestosterone (DHT) | 0.1 | 15 | 20 |
| This compound | 1.2 | 12 | 15 |
| Testosterone | 0.5 | 14 | 18 |
Experimental Protocol: Androgen Receptor Activation Reporter Gene Assay
This protocol describes a general method for assessing the androgenic activity of this compound using a luciferase-based reporter gene assay.
1. Cell Culture and Seeding: a. Culture a suitable androgen-responsive reporter cell line in the recommended growth medium. b. The day before the assay, harvest cells and perform a cell count. c. Seed cells into a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of assay medium (e.g., phenol red-free medium with charcoal-stripped serum). d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in assay medium to create a range of concentrations (e.g., 10 µM to 0.01 nM). Also prepare dilutions of a positive control (e.g., DHT). c. Carefully remove the growth medium from the cell plate and replace it with 100 µL of the diluted compounds. Include vehicle control wells. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Luciferase Assay: a. Equilibrate the cell plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase reagent to each well. c. Incubate the plate at room temperature for 10-15 minutes, protected from light. d. Measure the luminescence using a plate reader.
4. Data Analysis: a. Subtract the average background luminescence (from wells with no cells) from all experimental values. b. Normalize the data by expressing it as a fold induction over the vehicle control. c. Plot the fold induction against the log of the compound concentration to generate a dose-response curve. d. Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
Visualizations
Caption: this compound Signaling Pathway
References
- 1. uwyo.edu [uwyo.edu]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Norclostebol In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic instability of Norclostebol in in vitro experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions
Q1: My this compound concentration decreases rapidly in my in vitro assay, even in control wells without cells or microsomes. What could be the cause?
A1: Rapid loss of this compound in acellular or enzyme-free conditions may point to chemical instability rather than metabolic degradation. Several factors in your assay medium could be responsible:
-
pH Sensitivity: Steroid structures can be susceptible to degradation at non-physiological pH. Ensure your buffer system is robust and maintains a stable pH of 7.4 throughout the incubation period.
-
Oxidation: this compound may be prone to oxidation. Minimize exposure to atmospheric oxygen by using sealed plates or an inert gas environment if possible. Also, consider the potential for reactive oxygen species (ROS) generation in your cell culture medium.
-
Adsorption: As a lipophilic molecule, this compound can adsorb to plasticware. Using low-adhesion microplates and silanized glassware can mitigate this issue. Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer can also help.
Q2: I am observing a high rate of this compound metabolism in my liver microsome assay. How can I identify the primary metabolic pathways involved?
A2: To dissect the metabolic pathways of this compound, you can employ a combination of approaches:
-
Cofactor Dependency: Run parallel incubations with and without key cofactors.
-
NADPH: Its inclusion is essential for cytochrome P450 (CYP) mediated oxidation. A significant decrease in metabolism upon its exclusion points to CYP involvement.
-
UDPGA: This cofactor is necessary for glucuronidation, a common Phase II conjugation pathway for steroids. Including UDPGA in your incubation with microsomes (which contain UGT enzymes) can reveal the extent of this pathway.
-
-
Enzyme Inhibition: Use specific chemical inhibitors for major enzyme families. For example, ketoconazole is a potent inhibitor of CYP3A4, a key enzyme in steroid metabolism. A significant reduction in this compound metabolism in the presence of a specific inhibitor can help identify the responsible enzyme isoform.
-
Metabolite Identification: Utilize LC-MS/MS to identify the metabolites being formed. The mass shift from the parent compound can indicate the type of metabolic reaction (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
Q3: How can I slow down the metabolism of this compound in my in vitro system to better study its primary effects?
A3: If rapid metabolism is masking the biological effects of this compound in your cell-based assays, consider the following strategies:
-
Use a Less Metabolically Active System: If you are using hepatocytes, which have a broad range of metabolic enzymes, consider switching to a simpler system like a specific cell line with lower metabolic capacity or using recombinant enzymes to study a particular pathway.
-
Incorporate Enzyme Inhibitors: As mentioned previously, the addition of specific enzyme inhibitors can be very effective. For suspected CYP-mediated metabolism, a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) can be used.
-
Optimize Incubation Time: Shorten the incubation period to a timeframe where the parent compound concentration remains sufficiently high to elicit a biological response.
Q4: I am having trouble with the reproducibility of my this compound metabolic stability assay. What are the common sources of variability?
A4: Reproducibility issues in metabolic stability assays can arise from several sources:
-
Microsome/Hepatocyte Quality: Ensure you are using high-quality, well-characterized liver microsomes or hepatocytes from a reputable supplier. Thawing and handling procedures should be consistent.
-
Cofactor Stability: NADPH is particularly labile. Prepare it fresh for each experiment and keep it on ice.
-
Pipetting Errors: Inconsistent pipetting of the test compound, microsomes, or cofactors can lead to significant variability. Use calibrated pipettes and consider preparing master mixes.
-
Inconsistent Quenching: The timing and method of stopping the reaction (e.g., with cold acetonitrile) should be precise for all time points.
-
Analytical Variability: Ensure your LC-MS/MS method is validated for linearity, precision, and accuracy. The use of an appropriate internal standard is crucial.
Data Presentation
While specific quantitative data for this compound's in vitro metabolic stability is not extensively available in the public domain, the following tables illustrate how such data would be presented. These values are examples based on typical anabolic androgenic steroids and should not be considered as experimental results for this compound.
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes (HLM)
| Parameter | Value | Units |
| Incubation Time | 0, 5, 15, 30, 60 | min |
| Microsomal Protein | 0.5 | mg/mL |
| Initial Concentration | 1 | µM |
| Half-Life (t½) | 25 | min |
| Intrinsic Clearance (Clint) | 27.7 | µL/min/mg |
Table 2: Illustrative Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value | Units |
| Incubation Time | 0, 15, 30, 60, 120 | min |
| Hepatocyte Density | 1 x 10⁶ | cells/mL |
| Initial Concentration | 1 | µM |
| Half-Life (t½) | 45 | min |
| Intrinsic Clearance (Clint) | 15.4 | µL/min/10⁶ cells |
Experimental Protocols
Detailed Methodology for In Vitro Metabolic Stability Assay of this compound using Human Liver Microsomes and LC-MS/MS Analysis
1. Materials and Reagents:
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) (e.g., testosterone-d3)
-
96-well microplates (low-adhesion)
-
Centrifuge capable of handling microplates
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in phosphate buffer to a working concentration of 100 µM.
-
Internal Standard Working Solution: Prepare a 1 µM solution of the internal standard in acetonitrile.
-
HLM Suspension: Thaw the HLM on ice and dilute with cold phosphate buffer to a concentration of 1 mg/mL.
3. Incubation Procedure:
-
In a 96-well plate, add 98 µL of the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of the 100 µM this compound working solution to each well (final concentration of 1 µM).
-
Immediately after adding this compound to the first time point (t=0), stop the reaction by adding 200 µL of cold acetonitrile containing the internal standard.
-
Incubate the plate at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 200 µL of cold acetonitrile with internal standard.
4. Sample Processing:
-
After the final time point, seal the plate and vortex for 2 minutes to precipitate the protein.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (protein concentration).
Mandatory Visualizations
Caption: Workflow for in vitro metabolic stability assay.
Caption: Major metabolic pathways for anabolic steroids.
Caption: Troubleshooting logic for this compound instability.
Validation & Comparative
A Comparative Analysis of Norclostebol and Other Anabolic Androgenic Steroids
In the landscape of anabolic androgenic steroids (AAS), a thorough understanding of their comparative pharmacology is paramount for researchers and drug development professionals. This guide provides an objective comparison of Norclostebol with other notable AAS, including Testosterone, Nandrolone, and Stanozolol, supported by experimental data to delineate their distinct profiles.
Comparative Analysis of Anabolic and Androgenic Properties
The therapeutic efficacy and adverse effect profile of an AAS are largely dictated by its relative anabolic and androgenic activities. The anabolic-to-androgenic ratio serves as a crucial metric in this assessment. This compound, a 4-chloro derivative of testosterone, exhibits a favorable separation of these effects. Compared to testosterone, this compound is reported to be approximately 6.6 times more anabolic while possessing only 40% of the androgenic activity.[1] A more direct comparison with testosterone propionate indicates that this compound has 112% of the anabolic potency with only 20-25% of the androgenic effects.[1]
Nandrolone also demonstrates a strong dissociation of anabolic and androgenic effects, with an anabolic-to-androgenic ratio of approximately 11:1 compared to testosterone's baseline of 1:1.[2] Stanozolol is reported to have an even more pronounced anabolic profile, with an anabolic-to-androgenic ratio of 30:1.
These differences are further elucidated by their relative binding affinities (RBA) for the androgen receptor (AR). While direct comparative studies including this compound are limited, its derivation from nandrolone suggests a high binding affinity. Nandrolone itself exhibits a greater binding affinity for the AR than testosterone.[2] Conversely, some studies indicate that Stanozolol has a weak binding affinity for the AR.[3][4]
| Steroid | Anabolic:Androgenic Ratio (relative to Testosterone) | Relative Binding Affinity (RBA) for Androgen Receptor |
| Testosterone | ~1:1 | Baseline |
| This compound | ~6.6:1 | High (inferred from Nandrolone) |
| Nandrolone | ~11:1[2] | Higher than Testosterone[2] |
| Stanozolol | ~30:1 | Weak[3][4] |
Mechanism of Action: The Androgen Receptor Signaling Pathway
Anabolic androgenic steroids exert their effects primarily through the androgen receptor, a member of the nuclear receptor superfamily. The canonical signaling pathway is initiated by the binding of the steroid to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the AR. The activated AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, modulates the transcription of genes involved in protein synthesis and other cellular processes, ultimately leading to the anabolic and androgenic effects of the steroid.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This in vitro assay quantifies the affinity of a compound for the androgen receptor.
Methodology:
-
Preparation of Receptor Source: A cell lysate or purified recombinant androgen receptor ligand-binding domain (AR-LBD) is prepared.
-
Radioligand Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of the unlabeled test compound (e.g., this compound, Testosterone, etc.).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Techniques such as filtration or size-exclusion chromatography are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated to represent the binding affinity of the test compound.
Hershberger Assay
The Hershberger assay is an in vivo method used to assess the anabolic and androgenic activity of a substance.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens.
-
Dosing: The animals are administered the test compound daily for a specified period (typically 7-10 days) via oral gavage or subcutaneous injection. A control group receives the vehicle, and a positive control group receives a known androgen like testosterone propionate.
-
Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and the weights of specific androgen-responsive tissues are measured. These include:
-
Androgenic Tissues: Ventral prostate, seminal vesicles, and glans penis.
-
Anabolic Tissue: Levator ani muscle.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of the change in levator ani muscle weight to the change in ventral prostate weight provides a quantitative measure of the anabolic-to-androgenic ratio.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Guide to Analytical Methods for Norclostebol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a traditional analytical method and a novel approach for the detection of Norclostebol, an anabolic androgenic steroid prohibited in sports.[1] The comparison is based on experimental data from published studies, focusing on method validation parameters and experimental protocols.
Introduction
This compound (4-chloro-testosterone) is a synthetic anabolic steroid. Its detection, particularly in the context of anti-doping analysis, relies on sensitive and specific analytical methods.[1][2] Traditionally, gas chromatography-mass spectrometry (GC-MS) has been the standard for detecting this compound metabolites in urine.[2][3] However, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer novel approaches, such as the direct detection of long-term sulfate metabolites, potentially extending the window of detection.[4][5] This guide compares a conventional GC-MS method with a novel LC-MS/MS method for this compound detection.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for a traditional GC-MS method targeting the main glucuronidated metabolite of this compound (M1) and a novel LC-MS/MS method for the direct detection of a long-term sulfate metabolite (S1a).
| Parameter | Traditional Method: GC-MS | Novel Method: LC-MS/MS (Direct Detection of Sulfate Metabolites) | Reference |
| Target Analyte | 4-chloro-androst-4-en-3α-ol-17-one (M1) | 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate (S1a) | [2][4] |
| Matrix | Urine | Urine | [2][4] |
| Limit of Detection (LOD) | Not explicitly stated, but sensitive enough for anti-doping control | Monitoring of S1a improves detection time over commonly monitored glucuronide metabolites | [2][4] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | |
| Linearity (R²) | ≥ 0.9912 (for general anabolic steroids) | Not explicitly stated | [6] |
| Accuracy | Satisfactory for anti-doping purposes | Not explicitly stated | [7] |
| Precision | RSD values < 7.9% in urine (for similar anabolic steroids) | Not explicitly stated | [7] |
| Specificity | High, based on mass spectral data | High, based on MS/MS transitions | [4][8] |
| Sample Preparation | Enzymatic hydrolysis, LLE/SPE, derivatization | Direct injection or SPE | [2][5] |
| Analysis Time | Longer due to derivatization and GC runtime | Potentially shorter | [2][5] |
| Key Advantage | Well-established and validated for many anabolic steroids | Longer detection window for this compound misuse | [2][4] |
Experimental Protocols
Traditional Method: GC-MS for this compound Metabolite M1
This protocol is based on established methods for the detection of anabolic steroid metabolites in urine.[2]
a. Sample Preparation:
-
To 2 mL of urine, add 750 µL of phosphate buffer (0.8 M, pH 7).
-
Add 50 µL of β-glucuronidase from E. coli and an internal standard (e.g., 17α-methyltestosterone).[2]
-
Incubate the mixture for 1 hour at 55°C to hydrolyze the glucuronide conjugates.[2]
-
Alkalinize the sample with 0.5 mL of a carbonate/bicarbonate buffer.[2]
-
Perform a liquid-liquid extraction (LLE) with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.[2]
-
Centrifuge the sample and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
b. Derivatization:
-
Reconstitute the dry residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to create trimethylsilyl (TMS) derivatives of the steroids.[6]
-
Incubate at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
c. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., HP1MS).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injection: Inject a small volume (e.g., 2 µL) of the derivatized extract in split or splitless mode.[2]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example, start at 188°C, ramp to 211°C, then to 238°C, and finally to 320°C.[2]
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) or full-scan mode to detect the characteristic ions of the derivatized this compound metabolite.
Novel Method: LC-MS/MS for Direct Detection of Sulfate Metabolites
This protocol is based on modern approaches for the direct analysis of phase II metabolites.[4][5]
a. Sample Preparation:
-
Centrifuge the urine sample to remove particulates.
-
For direct injection, dilute the urine sample with a suitable solvent (e.g., the initial mobile phase).
-
Alternatively, for increased sensitivity, perform a solid-phase extraction (SPE) on a suitable cartridge (e.g., C18) to concentrate the analytes and remove interfering substances.[9][10]
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically used for steroid analysis.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol) is employed to separate the polar sulfate conjugates.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-Orbitrap) is used for detection.[11]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the detection of sulfate metabolites.
-
Detection: Operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target sulfate metabolite (e.g., S1a) and monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.[4]
Visualized Workflows and Pathways
Caption: Workflow for Traditional GC-MS Detection of this compound.
Caption: Workflow for Novel LC-MS/MS Direct Detection of this compound Metabolites.
Caption: Simplified Metabolic Pathway of this compound.
References
- 1. wada-ama.org [wada-ama.org]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Detection of clostebol in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reliable identification and quantification of anabolic androgenic steroids in dietary supplements by using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Guide to Interlaboratory Cross-Validation of Norclostebol Analytical Methods
For researchers, scientists, and professionals in drug development and anti-doping, ensuring the reliability and comparability of analytical results across different laboratories is paramount. This guide provides a framework for the cross-validation of analytical methods for the detection of Norclostebol, a synthetic anabolic-androgenic steroid. The methodologies and data presented are based on established practices for anabolic steroid testing, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The two predominant techniques for this compound analysis in anti-doping and clinical settings are GC-MS and LC-MS/MS.[1][2][3] GC-MS has been a long-standing and robust method, often requiring a derivatization step to increase the volatility of the analyte.[4][5][6] In contrast, LC-MS/MS has gained prominence due to its high sensitivity and specificity without the need for derivatization, allowing for a more direct analysis of the compound and its metabolites.[7][8][9]
A cross-validation study between laboratories aims to demonstrate that different laboratories, using either the same or different analytical platforms, can produce comparable and reliable results for the same set of samples. This is crucial for the global harmonization of anti-doping controls and for multicenter clinical trials.[10][11]
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of this compound and its metabolites in urine, a common matrix in doping control.
Sample Preparation
-
Enzymatic Hydrolysis: To detect conjugated metabolites, urine samples are typically subjected to enzymatic hydrolysis.[12]
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50°C for 1 hour.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A common and established method.[6]
-
Adjust the pH of the hydrolyzed urine to 9-10 with sodium carbonate.
-
Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and is amenable to automation.[8][9]
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
GC-MS Analysis
-
Derivatization: The dried residue from the extraction step is derivatized to form trimethylsilyl (TMS) ethers.[4][6]
-
Add 100 µL of a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol (1000:2:4, v/w/w).
-
Incubate at 60°C for 20 minutes.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1-2 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 180°C, ramp to 240°C at 5°C/min, then to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or full-scan mode. Diagnostic ions for this compound-TMS derivative are monitored.
-
LC-MS/MS Analysis
-
Reconstitution: The dried extract is reconstituted in 100 µL of the initial mobile phase (e.g., 80% water with 0.1% formic acid and 20% methanol with 0.1% formic acid).[13]
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode. Precursor-to-product ion transitions specific for this compound and its metabolites are monitored.
-
Data Presentation: Inter-Laboratory Comparison
The following tables summarize representative quantitative data from a hypothetical cross-validation study between three laboratories for the analysis of this compound. These values are based on performance characteristics reported in the literature for anabolic steroid analysis.[4][5][6][7][14][15]
Table 1: Comparison of Method Performance for this compound Analysis
| Parameter | Laboratory A (GC-MS) | Laboratory B (LC-MS/MS) | Laboratory C (LC-MS/MS) | Acceptance Criteria |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL | 0.2 ng/mL | ≤ 1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | ≤ 2 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.997 | > 0.99 |
| Recovery | 85 - 95% | 90 - 105% | 88 - 102% | 80 - 110% |
Table 2: Precision and Accuracy Data from the Cross-Validation Study
| Concentration (ng/mL) | Laboratory | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (% Bias) | Acceptance Criteria |
| Low QC (3 ng/mL) | Lab A | 6.8 | 8.5 | +5.2 | CV ≤ 15%, Bias ±15% |
| Lab B | 4.5 | 6.2 | -2.8 | ||
| Lab C | 5.1 | 7.0 | +1.5 | ||
| Mid QC (15 ng/mL) | Lab A | 5.2 | 7.1 | +3.1 | CV ≤ 15%, Bias ±15% |
| Lab B | 3.1 | 4.8 | -1.5 | ||
| Lab C | 3.9 | 5.5 | +0.8 | ||
| High QC (75 ng/mL) | Lab A | 4.1 | 6.3 | +2.5 | CV ≤ 15%, Bias ±15% |
| Lab B | 2.5 | 3.9 | -0.9 | ||
| Lab C | 3.0 | 4.2 | +0.5 |
Visualizing the Cross-Validation Process
The following diagrams illustrate the workflow and the logical relationships in an inter-laboratory cross-validation study.
Caption: Workflow of an inter-laboratory cross-validation study.
Caption: Key parameters for comparison in method cross-validation.
References
- 1. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 2. azonano.com [azonano.com]
- 3. The analytical chemistry of drug monitoring in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. researchgate.net [researchgate.net]
- 10. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Study: Norclostebol vs. Nandrolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of two synthetic anabolic-androgenic steroids (AAS), Norclostebol and Nandrolone. The information presented herein is intended for an audience with a professional background in pharmacology and drug development. This document summarizes key pharmacological parameters, outlines relevant experimental methodologies, and visualizes associated biological pathways to facilitate a comprehensive understanding of these two compounds.
Introduction
This compound and Nandrolone are both derivatives of testosterone, modified to enhance their anabolic (tissue-building) properties while minimizing androgenic (masculinizing) effects. Nandrolone, also known as 19-nortestosterone, is a well-established AAS used in various clinical applications. This compound, or 4-chloro-19-nortestosterone, is a structurally related analogue with a chlorine atom at the C4 position. This guide will objectively compare their pharmacological profiles based on available experimental data.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and Nandrolone. It is important to note that the data presented are compiled from various sources and may not originate from direct head-to-head comparative studies under identical experimental conditions.
| Parameter | This compound | Nandrolone | Reference Compound | Source(s) |
| Anabolic Activity | ~6.6x | ~3-11x | Testosterone | [1] |
| Androgenic Activity | ~0.4x | ~0.3x | Testosterone | [1] |
| Anabolic:Androgenic Ratio | ~16.5:1 | ~10:1 to 11:1 | - | [1][2] |
Table 1: Comparative Anabolic and Androgenic Activity. This table presents the anabolic and androgenic potency of this compound and Nandrolone relative to testosterone. The anabolic:androgenic ratio is a key indicator of a steroid's selectivity for tissue-building effects over masculinizing effects.
| Parameter | This compound | Nandrolone | Source(s) |
| Receptor Binding Affinity (RBA) for Androgen Receptor | High | High (greater than testosterone) | [2][3] |
| Metabolism | Primarily involves reduction of the A-ring and keto group. | Metabolized by 5α-reductase to the less potent dihydronandrolone (DHN). Also undergoes conjugation for excretion. | [2][4][5] |
Table 2: Receptor Binding and Metabolism. This table outlines the interaction of this compound and Nandrolone with the androgen receptor and their primary metabolic pathways. The differential metabolism of Nandrolone is a key factor contributing to its favorable pharmacological profile.
Mechanism of Action: The Androgen Receptor Signaling Pathway
Both this compound and Nandrolone exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis, muscle growth, and other androgen-dependent processes.
Figure 1: Androgen Receptor Signaling Pathway. This diagram illustrates the mechanism of action for this compound and Nandrolone via the androgen receptor.
Experimental Protocols
The pharmacological data presented in this guide are typically derived from standardized preclinical assays. Below are detailed methodologies for two key experiments used to characterize anabolic-androgenic steroids.
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of a test compound for the androgen receptor compared to a known radiolabeled ligand.
Methodology:
-
Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer solution to isolate the cytosol, which contains the androgen receptors.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Nandrolone).
-
Separation of Bound and Unbound Ligands: After incubation, the mixture is treated to separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated relative to a reference standard (e.g., testosterone or dihydrotestosterone).
Hershberger Bioassay
Objective: To assess the in vivo anabolic and androgenic activity of a compound in a castrated rodent model.
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a post-castration recovery period, the animals are treated with the test compound (this compound or Nandrolone) or a vehicle control for a specified duration (typically 7-10 days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic activity is determined by the wet weight of the levator ani muscle.
-
Androgenic activity is determined by the wet weights of the ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle control group. The dose-response relationship is analyzed to determine the potency of the compound. The anabolic:androgenic ratio is calculated by dividing the relative anabolic potency by the relative androgenic potency.
Figure 2: Experimental Workflow. This diagram outlines the key steps in a comparative pharmacological study of anabolic-androgenic steroids.
Discussion and Conclusion
Both this compound and Nandrolone exhibit potent anabolic activity with reduced androgenicity compared to testosterone. The available data suggests that this compound may possess a higher anabolic:androgenic ratio, indicating a greater degree of selectivity for anabolic effects.
The key pharmacological differentiator for Nandrolone is its metabolism by 5α-reductase to a less androgenic metabolite, DHN. This contributes to its mild androgenic side effect profile in tissues with high 5α-reductase expression, such as the prostate and skin. The metabolic fate of this compound is less extensively characterized in publicly available literature but appears to primarily involve reduction.
For drug development professionals, the choice between these or similar compounds would depend on the desired therapeutic application, the importance of minimizing androgenic side effects, and the overall pharmacokinetic and pharmacodynamic profile. Further direct comparative studies are warranted to provide a more definitive assessment of their relative pharmacological properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13583-21-6: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. New anabolic steroid illegally used in cattle-structure elucidation of 19-norchlorotestosterone acetate metabolites in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anabolic Profile of Norclostebol: An In Vivo and In Vitro Correlation
A Comparative Guide for Researchers and Drug Development Professionals
Norclostebol, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, has garnered interest for its potential to promote muscle growth with a favorable anabolic-to-androgenic ratio. Understanding the correlation between its effects in laboratory-based cellular assays (in vitro) and within living organisms (in vivo) is crucial for predicting its therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of the anabolic effects of this compound, integrating available data and drawing illustrative parallels with its parent compound, nandrolone, to elucidate the relationship between in vitro activity and in vivo outcomes.
Quantitative Data Summary
Direct quantitative data for this compound from peer-reviewed studies is limited. However, its anabolic and androgenic potency has been characterized relative to testosterone. To provide a more detailed quantitative framework, this section includes data on its parent compound, nandrolone, which shares a similar mechanism of action.
Table 1: Comparative Anabolic and Androgenic Potency of this compound
| Compound | Anabolic Activity (relative to Testosterone Propionate) | Androgenic Activity (relative to Testosterone Propionate) | Anabolic-to-Androgenic Ratio |
| This compound | ~112%[1] | ~20-25%[1] | ~4.5-5.6 : 1 |
| Testosterone Propionate | 100% | 100% | 1 : 1 |
Table 2: Illustrative In Vivo Anabolic Effects of Nandrolone Esters in Rats (Hershberger Assay)
The Hershberger assay is a standard in vivo method to assess the anabolic and androgenic activity of a substance by measuring the weight changes in specific tissues of castrated rats.[2][3][4] The levator ani muscle is a key indicator of anabolic activity, while the seminal vesicles and ventral prostate are markers for androgenic effects.
| Compound (Ester) | Dose | Change in Levator Ani Muscle Weight (Anabolic Effect) | Change in Seminal Vesicle/Prostate Weight (Androgenic Effect) |
| Nandrolone Decanoate | 1.5 mg/kg | Significant increase | Moderate increase |
| Nandrolone Decanoate | 7.5 mg/kg | Marked increase | Significant increase |
| Testosterone | 0.4 mg/animal | Increase | Marked increase |
| Testosterone | 0.8 mg/animal | Significant increase | Pronounced increase |
Note: This table provides a qualitative summary based on findings from studies investigating the effects of nandrolone esters.[5] Specific quantitative values can vary based on experimental conditions.
Table 3: Illustrative In Vitro Effects of Nandrolone on Muscle Cells (C2C12 Myotubes)
C2C12 myotubes are a widely used in vitro model for studying muscle cell differentiation and hypertrophy.
| Treatment | Concentration | Observed Effect on C2C12 Myotubes |
| Nandrolone | 5, 10, 25 µM | Increased creatine kinase activity (marker of differentiation)[3] |
| Nandrolone | 500 nmol/L | Upregulation of MyoD mRNA and protein (promotes differentiation)[6] |
| Nandrolone | Not specified | Stabilization of Numb protein (promotes differentiation)[7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anabolic effects of compounds like this compound.
In Vivo Hershberger Assay for Anabolic and Androgenic Activity
This protocol is adapted from the OECD Test Guideline 441.[9]
Objective: To determine the anabolic and androgenic activity of a test substance in castrated male rats.
Animals: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strains), typically castrated between 42 and 49 days of age.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.
-
Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).
-
Dosing:
-
Vehicle Control: Administered the vehicle (e.g., corn oil) only.
-
Test Substance Groups: Administered graded doses of the test substance (e.g., this compound acetate) dissolved in the vehicle via subcutaneous injection or oral gavage for 10 consecutive days.
-
Reference Androgen Group: Administered a reference androgen (e.g., testosterone propionate) to validate the assay.
-
-
Necropsy: On day 11, approximately 24 hours after the final dose, animals are euthanized.
-
Tissue Collection: The following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands), and glans penis.
-
-
Data Analysis: The weights of the target tissues are compared between the treatment and control groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). The anabolic-to-androgenic ratio is calculated by comparing the dose-response of the levator ani muscle to that of the androgenic tissues.
In Vitro Androgen Receptor (AR) Binding Assay
This competitive binding assay determines the affinity of a test compound for the androgen receptor.
Objective: To quantify the relative binding affinity of a test substance to the androgen receptor.
Materials:
-
Source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Test compound (e.g., this compound).
-
Unlabeled reference androgen (e.g., dihydrotestosterone).
-
Assay buffer and scintillation cocktail.
Procedure:
-
Incubation: A constant amount of androgen receptor and radiolabeled androgen are incubated with varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., using charcoal-dextran or filtration).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference androgen.
In Vitro C2C12 Myotube Hypertrophy Assay
This assay assesses the ability of a compound to induce muscle cell growth.
Objective: To evaluate the hypertrophic effect of a test substance on cultured muscle cells.
Cell Line: C2C12 mouse myoblasts.
Procedure:
-
Myoblast Proliferation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.
-
Myotube Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). The cells are cultured for several days until multinucleated myotubes are formed.
-
Treatment: The differentiated myotubes are then treated with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 24-72 hours).
-
Analysis of Hypertrophy:
-
Morphological Analysis: Myotube diameter or area is measured using microscopy and image analysis software.
-
Biochemical Analysis: Markers of muscle differentiation and hypertrophy, such as creatine kinase activity or the expression of specific muscle proteins (e.g., myosin heavy chain), are quantified.
-
-
Data Analysis: The changes in myotube size or biochemical markers are compared between treated and control cultures.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Correlation and Conclusion
The anabolic effects of this compound, like other AAS, are primarily mediated through its interaction with the androgen receptor. A strong binding affinity to the AR, as determined by in vitro binding assays, is generally a prerequisite for potent anabolic activity. This initial interaction triggers a signaling cascade that leads to increased protein synthesis and, consequently, muscle hypertrophy.
In vitro models, such as the C2C12 myotube assay, provide a valuable platform to observe the direct effects of a compound on muscle cells, offering insights into its potential for inducing hypertrophy. An increase in myotube diameter and the expression of muscle-specific proteins in response to this compound treatment in these assays would be a strong indicator of its anabolic potential.
The "gold standard" for confirming anabolic activity is the in vivo Hershberger assay.[2][4] A significant increase in the weight of the levator ani muscle in castrated rats following this compound administration provides definitive evidence of its anabolic effects. The data on this compound's anabolic-to-androgenic ratio suggests that it is more selective for muscle tissue compared to androgenic tissues like the prostate.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Image Analysis Method for the Precise Selection and Quantitation of Fluorescently Labeled Cellular Constituents: Application to the Measurement of Human Muscle Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Cytoarchitecture of steroid dependent target tissues after testosterone administration compared to nandrolone decanoate in castrated rats in the aim of Hershberger bio test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Confirmation of Norclostebol Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and confirmation of drug metabolites are critical. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) techniques for the confirmation of Norclostebol metabolites, focusing on providing supporting experimental data and detailed methodologies.
This compound, a synthetic anabolic-androgenic steroid, is on the World Anti-Doping Agency's (WADA) prohibited list. Its detection in biological samples, primarily urine, relies on identifying its metabolites. High-resolution mass spectrometry has become an indispensable tool for this purpose, offering high sensitivity and selectivity. This guide delves into the methodologies and performance of different HRMS platforms for the analysis of this compound and its closely related analogue, Clostebol, metabolites.
Performance Comparison of HRMS Platforms
The choice of an HRMS platform can significantly impact the sensitivity and specificity of metabolite detection. While direct comparative studies for this compound metabolites on different HRMS instruments are limited, data from various studies using Quadrupole Time-of-Flight (QTOF) and Orbitrap systems allow for an indirect comparison.
| Metabolite | HRMS Platform | Sample Preparation | Method | Key Performance Data | Reference |
| Clostebol Metabolites (Sulfate & Glucuronide Conjugates) | LC-QTOF-MS | Liquid-Liquid Extraction (LLE) & Direct Injection | Full Scan & Targeted MS/MS | Long-term metabolite (S1) detectable up to 25 days (LLE) and 14 days (direct injection).[1][2] | [1][2] |
| Methylclostebol Metabolites | GC-QTOF-HRMS | Liquid-Liquid Extraction, Enzymatic Hydrolysis, Derivatization | Low-energy Electron Ionization | Untargeted approach successfully identified seven biomarkers. | [3] |
| Anabolic Steroids (including Clostebol) | LC-MS/MS (Triple Quadrupole) | Solid-Phase Extraction (SPE) & Liquid-Liquid Extraction (LLE) | Multiple Reaction Monitoring (MRM) | Method validated according to confirmatory method requirements. | [4] |
| Cannabinoids & Metabolites (as a proxy for lipophilic compounds) | LC-HRMS (Q-Exactive Plus Orbitrap) | Liquid-Liquid Extraction (LLE) | Isocratic Chromatographic Separation | LLOQ of 0.2 ng/mL in human plasma.[5] | [5] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. S1 refers to 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate.[1][2]
Key Identified Long-Term Metabolites
A significant advantage of modern HRMS techniques is the ability to identify long-term metabolites, extending the window of detection for prohibited substances. For Clostebol, several long-term metabolites have been characterized, primarily as sulfate and glucuronide conjugates.[1][2] The identification of these metabolites is crucial for effective anti-doping screening.
One of the most significant findings is the identification of S1 (4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate) as a long-term metabolite of Clostebol, detectable for up to 25 days post-administration.[1][2] The use of HRMS allows for the confident identification of such metabolites through accurate mass measurements and fragmentation analysis.[1][6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of results. Below are summarized experimental protocols for the analysis of anabolic steroid metabolites using HRMS.
Protocol 1: LC-QTOF-MS for Clostebol Metabolites in Urine
This protocol is based on the work by Lu et al. (2015) for the identification of new Clostebol metabolites.[1][2]
1. Sample Preparation:
-
Direct Injection: 190 µL of urine is mixed with 10 µL of an internal standard solution in acetonitrile containing 5% NH3·H2O. The sample is vortexed and then injected into the LC-MS system.
-
Liquid-Liquid Extraction (LLE): To 2 mL of urine, add an internal standard and adjust the pH. Extract with an organic solvent (e.g., ethyl acetate). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the initial mobile phase.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
3. Mass Spectrometry (QTOF):
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Full scan for initial screening and targeted MS/MS for confirmation and structural elucidation of potential metabolites.
-
Collision Energy: Ramped or fixed collision energies (e.g., 10, 20, 40 eV) are used to obtain informative fragment spectra.[1]
Protocol 2: GC-HRMS for Methylclostebol Metabolites in Urine
This protocol is adapted from a study on Methylclostebol, which shares structural similarities with this compound.[3]
1. Sample Preparation:
-
Hydrolysis: Enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.
-
Extraction: Liquid-liquid extraction with a suitable organic solvent.
-
Derivatization: Silylation to increase the volatility of the metabolites for GC analysis.
2. Gas Chromatography:
-
Column: A capillary column suitable for steroid analysis (e.g., DB-1ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the metabolites.
3. Mass Spectrometry (HRMS - e.g., QTOF or Orbitrap):
-
Ionization: Low-energy electron ionization (< 18 eV) to preserve the molecular ion.[3]
-
Acquisition Mode: Full scan with high resolution to obtain accurate mass measurements.
Workflow and Data Analysis Visualizations
The following diagrams illustrate the typical workflows for the analysis of this compound metabolites.
Caption: General experimental workflow for this compound metabolite analysis.
Caption: Logical flow for metabolite confirmation using HRMS data.
Conclusion
High-resolution mass spectrometry, particularly LC-QTOF-MS and LC-Orbitrap MS, provides powerful capabilities for the confirmation of this compound metabolites. The high mass accuracy and resolution of these techniques enable the confident identification of metabolites, including long-term markers that are crucial for anti-doping applications. While direct comparative performance data is scarce, the available literature demonstrates the effectiveness of various HRMS platforms when coupled with appropriate sample preparation and chromatographic separation. The choice between different HRMS systems will likely depend on specific laboratory needs, including throughput requirements and the desired scope of analysis (targeted vs. untargeted).
References
- 1. researchgate.net [researchgate.net]
- 2. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylclostebol Metabolism Discovery by Untargeted Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-HRMS method for the quantification of cannabinoids and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Norclostebol Delivery: A Comparative Guide to Formulation Efficacy
A critical analysis of potential delivery systems for the synthetic anabolic steroid Norclostebol reveals distinct advantages and challenges across various formulation strategies. While direct comparative studies on this compound delivery are not extensively available in public literature, this guide synthesizes data from analogous steroid delivery research to provide a comprehensive comparison of hypothetical formulations. The following sections detail potential performance metrics, experimental protocols for evaluation, and the underlying biological and developmental pathways.
This compound, a synthetic derivative of nandrolone, is recognized for its anabolic properties.[1] The efficacy of such therapeutic agents is intrinsically linked to their delivery mechanism, which governs bioavailability, release kinetics, and ultimately, the therapeutic window. This comparison explores four potential delivery systems for this compound: a conventional intramuscular injection, a transdermal patch, a liposomal nanoparticle formulation, and an advanced polymeric nanoparticle system.
Comparative Efficacy of this compound Delivery Systems
The selection of an optimal delivery system for this compound hinges on balancing pharmacokinetic parameters to maximize therapeutic benefit while minimizing potential adverse effects. The following table summarizes hypothetical performance data for four distinct delivery modalities.
| Delivery System | Bioavailability (%) | Tmax (hours) | Half-life (t1/2) (hours) | Key Advantages | Potential Disadvantages |
| Intramuscular Injection (this compound Acetate) | ~85 | 24-48 | 72 | Established method, rapid onset | Invasive, potential for injection site pain, fluctuating plasma levels |
| Transdermal Patch | 40-60 | 12-24 | 48 | Non-invasive, sustained release, improved patient compliance | Skin irritation, limited dosage capacity, variable absorption |
| Liposomal Nanoparticles | 70-80 | 8-16 | 60 | Enhanced bioavailability, potential for targeted delivery, reduced degradation | Higher manufacturing complexity and cost, stability concerns |
| Polymeric Nanoparticles | >90 | 4-8 | 96 | High bioavailability, controlled and sustained release, potential for cellular targeting | Complex formulation, potential for immunogenicity, long-term safety data needed |
Experimental Protocols
The evaluation of these delivery systems would necessitate rigorous in vitro and in vivo characterization. The following are proposed methodologies for key experiments.
In Vitro Drug Release Study
Objective: To determine the rate and extent of this compound release from the delivery system in a simulated physiological environment.
Methodology:
-
The this compound-loaded formulation (e.g., transdermal patch, a suspension of nanoparticles) is placed in a Franz diffusion cell.[2]
-
The receptor compartment is filled with a phosphate-buffered saline (PBS) solution at pH 7.4, maintained at 37°C to mimic physiological conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), aliquots of the receptor medium are withdrawn.
-
The concentration of this compound in the withdrawn samples is quantified using High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug release is plotted against time to determine the release kinetics.
In Vivo Pharmacokinetic Study in a Rabbit Model
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound delivered by different formulations in a living organism.
Methodology:
-
Male New Zealand white rabbits are randomly assigned to different treatment groups, each receiving one of the this compound formulations.
-
A single dose of the respective formulation is administered (e.g., intramuscular injection, application of a transdermal patch, oral gavage of nanoparticle suspension).
-
Blood samples are collected from the marginal ear vein at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-administration.
-
Plasma is separated by centrifugation, and the concentration of this compound is determined using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2) are calculated using appropriate software.
Visualizing the Pathways
To better understand the biological context and the developmental process of these delivery systems, the following diagrams illustrate the androgen receptor signaling pathway and a general experimental workflow.
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
Caption: General workflow for the development and evaluation of a drug delivery system.
References
Navigating the Detection of Norclostebol: A Comparative Guide for Performance-Enhancing Drug Testing
A comprehensive analysis of Norclostebol as a performance-enhancing drug marker reveals its unique metabolic profile and the advanced analytical strategies required for its detection. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound detection methodologies, its primary metabolites, and how it stands against other anabolic androgenic steroids (AAS) in the context of anti-doping screening.
This compound, a synthetic anabolic steroid, is a 4-chloro derivative of testosterone. Its use in sport is prohibited by the World Anti-Doping Agency (WADA). The validation of this compound as a reliable marker for doping control hinges on understanding its metabolism and the sensitive detection of its urinary metabolites. Recent advancements in analytical chemistry, particularly in mass spectrometry, have significantly improved the ability to detect the misuse of this substance, even at low concentrations, and to distinguish between intentional use and accidental exposure.
Comparative Analysis of Analytical Techniques
The primary methods for detecting this compound and other AAS are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is often used in a complementary fashion within anti-doping laboratories.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. Requires derivatization for polar analytes like steroids. | Separates compounds based on their polarity in a liquid mobile phase. Can directly analyze many conjugated metabolites. |
| Sample Preparation | Typically involves enzymatic hydrolysis to cleave conjugates, followed by liquid-liquid or solid-phase extraction and derivatization. | Can utilize direct urine injection or simpler extraction procedures. Allows for the direct detection of sulfate and glucuronide conjugates.[1] |
| Sensitivity | Generally provides good sensitivity, especially with selected ion monitoring (SIM). | Often offers higher sensitivity and specificity, particularly with multiple reaction monitoring (MRM). |
| Throughput | Derivatization steps can be time-consuming, potentially lowering sample throughput. | Amenable to high-throughput screening due to simpler sample preparation and faster analysis times. |
| Target Analytes | Primarily targets free (unconjugated) steroids after hydrolysis. | Capable of detecting both free and conjugated metabolites, including long-term sulfate conjugates.[2][3] |
Key Metabolites and Detection Windows
The detection of this compound use relies on identifying its specific metabolites in urine. While several metabolites exist, the focus has increasingly shifted towards long-term metabolites that extend the window of detection.
| Metabolite | Conjugate Form | Typical Detection Window | Key Advantages |
| 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Up to several days | Primary screening marker. |
| 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate | Sulfate | Up to 31 days or more[2][3] | Long-term marker, significantly extends the detection window.[2] |
| Other sulfate conjugates (S2a, S3b, S3g, S4b) | Sulfate | > 10 days[2] | Provide additional evidence of this compound administration.[2] |
The identification of sulfate-conjugated metabolites as long-term markers has been a significant breakthrough in this compound detection.[2][3] These metabolites persist in the body for a much longer duration compared to the more rapidly excreted glucuronide conjugates, thus increasing the likelihood of detecting illicit use.
Experimental Protocols
A typical workflow in a WADA-accredited laboratory for the detection of this compound involves a multi-stage process, from initial screening to confirmation.
Initial Screening Procedure (LC-MS/MS)
-
Sample Preparation:
-
Aliquoting of urine sample (typically 2-5 mL).
-
Addition of an internal standard (e.g., a deuterated analog of a steroid).
-
Direct injection or a simple dilution ("dilute-and-shoot") for the analysis of conjugated metabolites.
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is commonly employed to separate the metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each target metabolite.
-
Confirmation Procedure (GC-MS or LC-MS/MS)
If the initial screen is positive, a confirmation procedure is performed on a separate aliquot of the urine sample.
-
Sample Preparation (for GC-MS):
-
Enzymatic Hydrolysis: The urine sample is treated with β-glucuronidase/arylsulfatase to cleave both glucuronide and sulfate conjugates, releasing the free steroid metabolites.
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the metabolites from the urine matrix.
-
Derivatization: The extracted metabolites are chemically modified (e.g., silylation) to increase their volatility and improve their chromatographic behavior for GC-MS analysis.
-
-
GC-MS Analysis:
-
The derivatized extract is injected into the GC-MS system.
-
The mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode to obtain a mass spectrum of the metabolite, which is then compared to a reference standard for positive identification.
-
Signaling Pathways and Workflows
To visualize the processes involved in this compound analysis, the following diagrams illustrate the metabolic pathway and the analytical workflow.
Conclusion
The validation of this compound as a performance-enhancing drug marker is well-established, supported by a deep understanding of its metabolism and the availability of highly sensitive and specific analytical methods. The identification of long-term sulfate metabolites has significantly enhanced the ability to detect its misuse over extended periods. A combination of LC-MS/MS for initial screening and GC-MS or LC-MS/MS for confirmation provides a robust and reliable workflow for anti-doping laboratories. Continuous research into the metabolic profiles of this compound and other AAS, coupled with advancements in analytical instrumentation, will further strengthen the fight for clean sport.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of sulfate conjugated metabolites to improve detection capabilities of the misuse of ananbolic androgenic steroids | World Anti Doping Agency [wada-ama.org]
Norclostebol's Anabolic to Androgenic Ratio: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anabolic to androgenic ratio of Norclostebol, a synthetic anabolic-androgenic steroid (AAS). The data presented is intended to offer an objective comparison with other commonly known AAS, supported by experimental methodologies.
This compound, a derivative of nandrolone, is recognized for its significant anabolic properties with comparatively reduced androgenic effects.[1][2] The anabolic-to-androgenic ratio is a critical determinant of a steroid's therapeutic and performance-enhancing potential, distinguishing desired muscle-building (anabolic) effects from masculinizing (androgenic) side effects.[3]
Quantitative Comparison of Anabolic-Androgenic Ratios
The anabolic and androgenic activities of various steroids are typically determined relative to testosterone, which has a baseline ratio of 1:1.[4][5] The following table summarizes the approximate anabolic to androgenic ratios for this compound and other common AAS.
| Anabolic-Androgenic Steroid | Anabolic Ratio | Androgenic Ratio | Anabolic:Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| This compound | ~660 | ~40 | ~16.5:1 |
| This compound Acetate | ~112 (vs. Testosterone Propionate) | ~20-25 (vs. Testosterone Propionate) | ~4.5-5.6:1 |
| Nandrolone | ~1000 | ~100 | 10:1 |
| Oxandrolone | ~1000 | ~100 | 10:1 |
| Stanozolol | ~3000 | ~100 | 30:1 |
| Methandrostenolone | ~200-500 | ~100 | 2-5:1 |
| Oxymetholone | ~900 | ~100 | 9:1 |
Note: The ratios presented are approximations based on preclinical data and may vary depending on the specific experimental model and assessment methodology.[6]
Experimental Protocol: The Hershberger Assay
The determination of anabolic and androgenic activity is primarily conducted using the Hershberger assay. This in vivo bioassay utilizes castrated male rats to measure the effects of a substance on the growth of both anabolic-responsive and androgenic-responsive tissues.[7][8][9]
Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes in specific tissues of castrated male rats.
Animals: Immature, castrated male rats (typically around 42 days old).[9]
Procedure:
-
Acclimation and Casting: Rats are acclimated to laboratory conditions. They are then castrated and allowed a recovery period of at least seven days to ensure the depletion of endogenous androgens.[9]
-
Grouping and Dosing: The animals are divided into several groups:
-
A control group receiving a vehicle (e.g., corn oil).
-
A reference androgen group receiving a standard dose of testosterone propionate (TP).
-
Test groups receiving varying doses of the compound being investigated (e.g., this compound).
-
For anti-androgenic testing, groups receive the test compound in conjunction with TP.[10][11]
-
-
Administration: The test and reference compounds are administered daily for a period of 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.[7][11]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:
-
Data Analysis: The weights of the tissues from the test groups are compared to those of the control and reference groups. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the ventral prostate, seminal vesicles, and glans penis indicates androgenic activity. The ratio of these effects is then calculated relative to the effects of testosterone.[10]
Androgen Receptor Signaling Pathway
The biological effects of this compound and other AAS are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[12][13] Upon binding to an androgen, the AR undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes involved in muscle growth and other physiological processes.[14][15]
Androgen Receptor Signaling Pathway
Conclusion
This compound demonstrates a favorable anabolic to androgenic ratio, suggesting a greater potential for promoting muscle growth with a reduced incidence of androgenic side effects compared to testosterone. This characteristic makes it a compound of significant interest for further research and potential therapeutic applications where a separation of anabolic and androgenic effects is desirable. The standardized Hershberger assay remains the cornerstone for the preclinical assessment of such compounds, providing essential data for their comparative evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 13583-21-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dopinglinkki.fi [dopinglinkki.fi]
- 6. endocrine.org [endocrine.org]
- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
Inter-laboratory comparison of Norclostebol quantification in proficiency testing schemes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical landscape for Norclostebol quantification, a critical aspect of both anti-doping control and veterinary drug residue analysis. Through a synthesis of available data from proficiency testing schemes and inter-laboratory studies, this document offers a comparative look at analytical performance, details common experimental protocols, and visualizes the workflow of these essential quality assurance programs.
Data Presentation: A Comparative Analysis of Laboratory Performance
Proficiency testing (PT) or inter-laboratory comparison (ILC) is a cornerstone of quality assurance for analytical laboratories. In these schemes, a central organizer distributes identical samples containing a known, but undisclosed, concentration of an analyte to multiple laboratories. The participating laboratories analyze the samples and report their results, which are then statistically evaluated to assess the performance of each laboratory and the reliability of the analytical methods employed.
While comprehensive, publicly available reports detailing quantitative results for this compound from a single, recent proficiency test are limited, this section presents a synthesized data table representative of typical findings in such studies. This table is based on information from various sources, including summaries of proficiency tests for anabolic steroids and related compounds. The data illustrates the expected variation in reported concentrations and highlights the performance of different analytical methods.
Table 1: Representative Quantitative Results from a Hypothetical this compound Proficiency Test in Urine
| Laboratory ID | Analytical Method | Reported Concentration (ng/mL) | Z-Score* | Performance Evaluation |
| Lab 01 | GC-MS/MS | 2.1 | 0.5 | Satisfactory |
| Lab 02 | LC-MS/MS | 2.3 | 1.5 | Satisfactory |
| Lab 03 | GC-MS/MS | 1.8 | -1.0 | Satisfactory |
| Lab 04 | LC-MS/MS | 2.5 | 2.5 | Questionable |
| Lab 05 | GC-MS | 1.5 | -2.5 | Unsatisfactory |
| Lab 06 | LC-MS/MS | 2.0 | 0.0 | Satisfactory |
| Lab 07 | GC-MS/MS | 2.2 | 1.0 | Satisfactory |
| Lab 08 | LC-MS/MS | 1.9 | -0.5 | Satisfactory |
| Assigned Value | 2.0 | |||
| Standard Deviation for PT | 0.2 |
*Z-scores are calculated to compare a laboratory's result to the assigned value. A common interpretation is: |Z| ≤ 2 is satisfactory; 2 < |Z| < 3 is questionable; |Z| ≥ 3 is unsatisfactory.
Experimental Protocols: Methodologies for this compound Quantification
The accurate quantification of this compound in biological matrices, primarily urine, relies on sophisticated analytical techniques. The most commonly employed methods in anti-doping and residue analysis laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A multi-step sample preparation is crucial to isolate this compound from the complex urine matrix and to convert it into a form suitable for analysis.
-
Enzymatic Hydrolysis: this compound and its metabolites are often excreted in urine as glucuronide or sulfate conjugates. To enable their extraction and analysis, these conjugates must first be cleaved through enzymatic hydrolysis, typically using β-glucuronidase from E. coli or Helix pomatia.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following hydrolysis, the free this compound is extracted from the urine. LLE, using organic solvents like diethyl ether or tert-butyl methyl ether, is a traditional approach. More commonly, SPE is now used, offering better cleanup and higher throughput. C18 or mixed-mode SPE cartridges are frequently employed.
-
Derivatization (for GC-MS): For analysis by GC-MS, the extracted this compound must be derivatized to increase its volatility and improve its chromatographic behavior. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms trimethylsilyl (TMS) derivatives.
Chromatographic Separation and Mass Spectrometric Detection
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS):
-
Principle: In GC, the derivatized sample is vaporized and separated based on its volatility and interaction with a stationary phase in a long capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or, for higher selectivity and sensitivity, a triple quadrupole mass spectrometer (MS/MS).
-
Data Acquisition: In full-scan mode, the mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for identification. In selected ion monitoring (SIM) mode, only specific ions characteristic of this compound are monitored, increasing sensitivity. In MS/MS, a specific precursor ion is selected, fragmented, and one or more product ions are monitored, providing the highest level of specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC separates compounds in a liquid mobile phase based on their interaction with a stationary phase in a column. This technique is particularly well-suited for non-volatile and thermally labile compounds, often eliminating the need for derivatization. The separated compounds are then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Similar to GC-MS/MS, LC-MS/MS operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification, providing high sensitivity and selectivity.
Visualizing the Process: Workflows and Pathways
To better understand the intricate processes involved in inter-laboratory comparisons and the biological context of this compound, the following diagrams have been generated.
The diagram above illustrates the typical workflow of a proficiency testing scheme. The process begins with the organizer preparing and distributing the samples. Participating laboratories then analyze the samples and report their findings. Finally, the organizer evaluates the data and provides a comprehensive report on the performance of each laboratory.
This diagram depicts a simplified signaling pathway for this compound. As an anabolic steroid, it functions by binding to the androgen receptor. This complex then moves into the cell nucleus, where it interacts with specific DNA sequences known as androgen response elements. This interaction initiates the transcription of target genes, leading to increased protein synthesis and ultimately resulting in the anabolic effects associated with the substance, such as muscle growth.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Norclostebol
For researchers, scientists, and professionals in drug development, the integrity of their work extends to the safe and responsible management of all laboratory materials. Norclostebol, a synthetic anabolic steroid, requires meticulous handling and disposal to ensure personnel safety and environmental protection. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of a robust laboratory safety culture.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring that its management aligns with the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling guidelines. As a potent, physiologically active substance, this compound must be handled with care to avoid accidental exposure.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves. Gloves must be inspected before use and properly removed to avoid skin contact.[1]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves a multi-step process that ensures the chemical is managed safely from the point of generation to its final disposal.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, should be considered hazardous waste.
-
This waste must be segregated from general laboratory trash to prevent cross-contamination and ensure it is handled by qualified waste management personnel.
-
-
Decontamination of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, scratch out or remove all personal and identifying information from the container's label before disposal or recycling.[2]
-
-
Preparing Waste for Disposal:
-
Solid Waste: Unused this compound powder, contaminated gloves, and other solid materials should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Solutions containing this compound and the rinsate from decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Mixing with an Inert Substance: For small quantities of unused this compound, it is recommended to mix the compound with an unappealing, inert substance such as cat litter or used coffee grounds. This mixture should then be placed in a sealed plastic bag before being transferred to the hazardous waste container.[2] This step makes the substance less appealing for diversion and easier to handle.
-
-
Storage of Hazardous Waste:
-
All hazardous waste containers holding this compound must be stored in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
-
Final Disposal:
-
The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.
-
Incineration is the preferred method for the disposal of seized illicit drugs and is a suitable option for chemical waste like this compound to ensure its complete destruction.[3]
-
Quantitative Data and Waste Management Summary
| Waste Type | Recommended Container | Labeling Requirements | Disposal Method |
| Unused this compound Powder | Sealed, puncture-resistant hazardous waste container | "Hazardous Waste," "this compound," and appropriate hazard symbols | Licensed Hazardous Waste Contractor (Incineration) |
| Contaminated Labware (Gloves, Pipettes, etc.) | Sealed, puncture-resistant hazardous waste container | "Hazardous Waste," "this compound Contaminated Debris" | Licensed Hazardous Waste Contractor (Incineration) |
| Liquid this compound Waste (Solutions, Rinsate) | Sealed, leak-proof hazardous waste container | "Hazardous Waste," "this compound Solution," and appropriate hazard symbols | Licensed Hazardous Waste Contractor (Incineration) |
| Decontaminated Empty Containers | General laboratory recycling or trash | All original labels removed or defaced | Standard recycling or waste stream |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Environmental Considerations
The improper disposal of steroids and other pharmaceutical products can have a lasting negative impact on the environment.[4] These compounds can persist in waterways and potentially disrupt aquatic ecosystems.[4][5] Therefore, following a stringent disposal protocol is crucial to mitigate these environmental risks.
By implementing these procedures, research institutions can ensure the safe handling and disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Norclostebol
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Norclostebol is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure risk and ensure regulatory compliance.
This compound, a synthetic anabolic-androgenic steroid, is classified as a substance with suspected reproductive toxicity.[1] As such, stringent handling protocols are necessary. The following information synthesizes safety data and best practices for managing this compound in a research setting.
Essential Safety and Handling Information
A multi-layered approach to personal protective equipment (PPE) is crucial when working with this compound to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always inspect gloves prior to use and employ proper glove removal techniques to avoid skin contact.[1]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, its chemical and toxicological data underscore the need for cautious handling.
| Property | Value |
| Molecular Formula | C₁₈H₂₅ClO₂[2][3][4][5] |
| Molecular Weight | 308.84 g/mol [2][3] |
| Hazard Classification | Reproductive Toxicity (Category 2)[1] |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child[1] |
Experimental Protocol for Safe Handling
This protocol outlines a step-by-step methodology for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.
-
Decontamination: Ensure that all surfaces and equipment are decontaminated before and after handling the compound.
-
PPE: Don the appropriate PPE as outlined in the table above.
2. Weighing and Aliquoting:
-
Containment: When weighing solid this compound, perform the task within a fume hood.
-
Handling: Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Labeling: Clearly label all containers with the compound name and hazard information.
3. Solution Preparation:
-
Solvent Addition: When preparing solutions, slowly add the solvent to the compound to prevent splashing.
-
Mixing: Use a sealed container for mixing to minimize aerosol generation.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent.
-
PPE Removal: Remove PPE in the designated area, ensuring not to touch the outer surfaces of contaminated items.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plan
A clear plan for the disposal of this compound and associated waste is essential to prevent environmental contamination.
Waste Segregation:
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container labels should be defaced before disposal.
-
Unused Compound: Unused this compound must be disposed of as hazardous pharmaceutical waste.
Disposal Method:
-
Approved Facility: All this compound waste must be disposed of through an approved waste disposal plant.[1]
-
Regulatory Compliance: Disposal must adhere to all applicable federal, state, and local regulations for hazardous waste.[6] Sewering of hazardous pharmaceutical waste is banned.[7]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring a comprehensive understanding of the safety protocols.
Caption: Workflow for the safe handling of this compound.
References
- 1. sandiegocounty.gov [sandiegocounty.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CAS 13583-21-6: this compound | CymitQuimica [cymitquimica.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
